molecular formula C21H22N2O7 B8759758 Sancycline

Sancycline

Cat. No.: B8759758
M. Wt: 414.4 g/mol
InChI Key: MTCQOMXDZUULRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sancycline is a useful research compound. Its molecular formula is C21H22N2O7 and its molecular weight is 414.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22N2O7

Molecular Weight

414.4 g/mol

IUPAC Name

4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C21H22N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29)

InChI Key

MTCQOMXDZUULRV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O

Origin of Product

United States

Foundational & Exploratory

Sancycline & The Minimal Pharmacophore: A Technical Guide to Tetracycline SAR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sancycline (6-demethyl-6-deoxytetracycline) represents the "minimal pharmacophore" of the tetracycline class. Unlike its predecessors (Tetracycline, Chlortetracycline) which possess a labile C6-hydroxyl group, this compound offers a chemically stable, lipophilic naphthacene core. This stability makes it the ideal scaffold for third-generation tetracycline development (e.g., Omadacycline, Sarecycline).

This guide deconstructs the Structure-Activity Relationship (SAR) of this compound, delineating the "immutable" Southern face required for ribosomal binding from the "modifiable" Northern face used to engineer resistance-breaking derivatives.

Part 1: Structural Architecture & The SAR Map

The tetracycline scaffold is a four-ring linearly fused system (Rings A, B, C, D). The SAR is strictly divided into two functional zones: the Southern/Eastern Hydrophilic Face (Essential for binding) and the Northern/Western Hydrophobic Face (Modifiable for pharmacokinetics and resistance evasion).

The "Southern" Face (Essential)
  • Components: C1-C4, C10-C12 (including the C11/C12 diketone system).

  • Function: This region forms the hydrophilic edge that chelates Magnesium ions (

    
    ). The 
    
    
    
    bridge is critical for anchoring the drug to the phosphate backbone of helix 34 (h34) in the bacterial 16S rRNA.
  • SAR Constraint: Modification of the keto-enol system or the C4-dimethylamino group (e.g., epimerization to 4-epi-sancycline) results in a >90% loss of antibacterial activity.

The "Northern" Face (Modifiable)
  • Components: C5-C9.

  • Function: This region faces away from the ribosomal binding pocket in early generations but interacts with secondary sites (like the mRNA channel) in third-generation agents.

  • SAR Opportunity:

    • C6: Removal of the hydroxyl group (converting Tetracycline to this compound) prevents acid-catalyzed dehydration into nephrotoxic 4-epi-anhydrotetracycline.

    • C7 & C9: These positions are the primary vectors for overcoming resistance. Bulky substituents here can sterically hinder Ribosomal Protection Proteins (Tet(M), Tet(O)) or bypass efflux pumps.

Visualization: The this compound Scaffold

The following diagram maps the essential vs. modifiable zones of the this compound core.

SancyclineSAR Core This compound Core (Naphthacene Scaffold) South Southern Face (C1-C4, C10-C12) Essential for Activity Core->South Contains North Northern Face (C5-C9) Modifiable Region Core->North Contains MgChelation Mg2+ Chelation (Binds 16S rRNA) South->MgChelation Mechanism C6 C6 Position (H instead of OH/CH3) North->C6 Stability C7 C7 Position (Efflux Evasion) North->C7 Derivatization C9 C9 Position (Tet(M) Evasion) North->C9 Derivatization Acid Stability\n(No dehydration) Acid Stability (No dehydration) C6->Acid Stability\n(No dehydration) Sarecycline\n(mRNA Channel Contact) Sarecycline (mRNA Channel Contact) C7->Sarecycline\n(mRNA Channel Contact) Omadacycline\n(Steric Bulk vs Tet(M)) Omadacycline (Steric Bulk vs Tet(M)) C9->Omadacycline\n(Steric Bulk vs Tet(M))

Figure 1: this compound SAR Map. Red zones are immutable; Green/Yellow zones allow for chemical evolution.

Part 2: Mechanistic Deep Dive

The Stability Pivot (C6)

Older tetracyclines possess a tertiary alcohol at C6. Under acidic conditions (pH < 2), this group participates in an elimination reaction, forming Anhydrotetracycline . This degradation product is inactive and nephrotoxic.

  • This compound Advantage: By reducing the C6-OH to a C6-H, the molecule becomes chemically inert to acid degradation. This increases oral bioavailability and shelf-life stability, establishing the "this compound Scaffold" as the industry standard for modern synthesis.

Overcoming Resistance (C7 & C9)

Two primary mechanisms render bacteria resistant to tetracyclines: Efflux (Tet(K), Tet(A)) and Ribosomal Protection (Tet(M)).

  • The C9 Solution (Omadacycline): Adding a bulky aminomethyl group at C9 (as seen in Omadacycline, a 9-aminomethyl-minocycline derivative) creates a steric clash with the Ribosomal Protection Protein (RPP). When Tet(M) attempts to dislodge the drug from the ribosome, the C9 extension anchors the molecule, maintaining inhibition.

  • The C7 Solution (Sarecycline): Sarecycline features a long 7-[[methoxy(methyl)amino]methyl] extension.[1] Structural studies (Cryo-EM) reveal that this C7 moiety extends into the mRNA channel, interacting directly with the mRNA codon. This unique contact point stabilizes the drug-ribosome complex even in the presence of efflux pumps, and contributes to its narrow-spectrum activity against Cutibacterium acnes.

Part 3: Experimental Protocols

Protocol: Synthesis of this compound (Catalytic Hydrogenolysis)

Context: this compound is rarely synthesized de novo; it is produced by reducing Demeclocycline (6-demethyl-7-chlortetracycline).

Reagents:

  • Demeclocycline Hydrochloride

  • Palladium on Carbon (Pd/C) 10% catalyst

  • Triethylamine (Et3N)

  • Methanol (MeOH)

  • Hydrogen Gas (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    )
    

Workflow:

  • Dissolution: Dissolve 10 mmol Demeclocycline HCl in 50 mL MeOH. Add 2.2 equivalents of Et3N to neutralize the HCl and the released chloride.

  • Catalyst Addition: Add 10 wt% Pd/C catalyst under an Argon blanket (to prevent ignition).

  • Hydrogenation: Purge the vessel with

    
     gas. Maintain 1 atm pressure (balloon) or 30 psi (Parr shaker) at Room Temperature for 4–6 hours.
    
    • Mechanism:[1][2][3][4][5][6][7] The Pd catalyst facilitates the hydrogenolysis of the C7-Cl bond and the C6-benzylic hydroxyl group (if present in starting material, though Demeclocycline lacks the C6-Me).

  • Filtration: Filter through Celite to remove Pd/C.

  • Precipitation: Acidify filtrate with HCl/Isopropanol to precipitate this compound Hydrochloride.

  • Validation: Verify structure via HPLC (retention time shift) and Mass Spectrometry (loss of Cl isotope pattern, MW shift).

Protocol: Ribosome Binding Competition Assay

Context: To determine if a new this compound derivative effectively binds the 30S subunit.

Workflow:

  • Preparation: Isolate 70S ribosomes from E. coli (strain MRE600).

  • Probe: Use

    
    -Tetracycline as the radiolabeled competitor.
    
  • Incubation:

    • Mix 6 pmol 70S ribosomes with 20 pmol

      
      -Tetracycline in Buffer A (20 mM Tris-HCl, 10 mM 
      
      
      
      , 100 mM
      
      
      ).
    • Incubate for 30 min at 37°C.

  • Competition: Add increasing concentrations (0.1 nM to 100

    
    M) of the this compound derivative (unlabeled). Incubate 30 min.
    
  • Filtration: Pass mixture through nitrocellulose filters (0.45

    
    m). Ribosome-bound drug is retained; free drug passes through.
    
  • Quantification: Count radioactivity (CPM) on filters.

  • Analysis: Plot % Bound vs. Log[Concentration] to determine

    
     and 
    
    
    
    .

Part 4: Synthesis & Logic Visualization

The following diagram illustrates the logical flow from the natural product precursor to the optimized 3rd-generation agents.

SynthesisLogic Demeclocycline Demeclocycline (Natural Product) Reaction Pd/C + H2 (Hydrogenolysis) Demeclocycline->Reaction This compound This compound (The Scaffold) Reaction->this compound Removes C7-Cl Branch1 C7 Modification (Electrophilic Aromatic Sub.) This compound->Branch1 Branch2 C9 Modification (Nitration -> Reduction -> Alkylation) This compound->Branch2 Sarecycline Sarecycline (C7-Methoxy-amino-methyl) Branch1->Sarecycline Target: Efflux/mRNA Omadacycline Omadacycline (C7-NMe2 + C9-Aminomethyl) Branch2->Omadacycline Target: Tet(M)

Figure 2: Evolutionary synthesis pathway from natural precursors to 3rd-generation this compound derivatives.

Part 5: Quantitative Data Summary

FeatureTetracycline (1st Gen)This compound (Scaffold)Omadacycline (3rd Gen)Sarecycline (3rd Gen)
C6 Substituent -OH, -CH3-H, -H-H, -H-H, -H
Acid Stability Poor (Dehydrates)HighHighHigh
C7 Substituent -H-H-N(CH3)2 (via Minocycline)Methoxy(methyl)aminomethyl
C9 Substituent -H-HNeopentylaminomethyl-H
Activity vs Tet(M) ResistantResistantActive Variable
Primary Indication Broad Spectrum (Legacy)Research ToolSkin/Pneumonia (Broad)Acne (Narrow Spectrum)

References

  • Honeyman, L., et al. (2015).[8] "Structure-activity relationship of the aminomethylcyclines and the discovery of omadacycline." Antimicrobial Agents and Chemotherapy.[3][9] Link

  • Batool, Z., et al. (2020).[5] "Sarecycline interferes with tRNA accommodation and tethers mRNA to the 70S ribosome."[6] Proceedings of the National Academy of Sciences (PNAS). Link

  • Conover, L.H., et al. (1962).[2] "The Total Synthesis of 6-Demethyl-6-deoxytetracycline." Journal of the American Chemical Society.[2] Link

  • Draper, M.P., et al. (2014). "Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline." Antimicrobial Agents and Chemotherapy.[3][9] Link

  • Chopra, I. & Roberts, M. (2001). "Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance." Microbiology and Molecular Biology Reviews. Link

Sources

A Technical Guide to the Chemical Properties and Solubility of Sancycline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sancycline is a semi-synthetic tetracycline antibiotic, a class of compounds renowned for their broad-spectrum antibacterial activity.[1][] Structurally distinguished as 6-demethyl-6-deoxytetracycline, it represents one of the simplest tetracyclines, a feature that made it the first in its class to be totally synthesized.[1][3] Like its congeners, this compound's mechanism of action involves the reversible binding to the 30S ribosomal subunit, which effectively blocks the entry of aminoacyl-tRNA and inhibits protein translation in bacteria.[1][3][4][5]

This guide provides an in-depth analysis of the core physicochemical properties and solubility profile of this compound. For drug development professionals, from discovery chemists to formulation scientists, a comprehensive understanding of these parameters is not merely academic; it is fundamental to designing effective in vitro assays, developing viable formulations for in vivo studies, and ultimately, predicting a compound's therapeutic potential. We will explore the causality behind its behavior in different media and provide field-proven, validated protocols for its characterization.

Core Physicochemical Properties

The chemical identity and structure of this compound dictate its behavior. Its multifaceted structure, featuring multiple ionizable groups and a rigid four-ring system, gives rise to a complex physicochemical profile.

Chemical Structure and Identity

  • IUPAC Name: (4S,4aS,5aR,12aS)-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide[6]

  • Synonyms: 6-Demethyl-6-deoxytetracycline, Norcycline, Bonomycin, GS 2147[7][8][9]

  • CAS Number: 808-26-4 (Free Base)[7]

The hydrochloride salt is also commonly used in research and is identified by CAS Number 6625-20-3.[3]

PropertyThis compound (Free Base)This compound HydrochlorideSource(s)
Molecular Formula C₂₁H₂₂N₂O₇C₂₁H₂₂N₂O₇ · HCl[3][7]
Molecular Weight 414.4 g/mol 450.9 g/mol [3][7]
Appearance Yellow to Beige SolidYellow to Orange Solid[1][3]
Melting Point 224-228 °C (decomposes)~215-220 °C (decomposes)[1][4][9]
Predicted pKa 4.50 ± 1.00Not Applicable[1]
Predicted LogP -0.670.54[4][10]
UV/Vis. λmax 220, 269, 350 nm221, 268, 350 nm[7][11]

Expert Insights on Physicochemical Properties:

  • pKa (Ionization Constant): The predicted pKa value of 4.50 points to the dimethylamino group on the A-ring, which is the most basic center. However, tetracyclines are amphoteric and possess multiple pKa values corresponding to the tricarbonylmethane system and the phenolic diketone system. This complex ionization behavior is the primary determinant of this compound's pH-dependent solubility, which typically follows a "U-shaped" curve with minimum solubility around the isoelectric point (pH 4-6) and increased solubility in both acidic and alkaline conditions.

  • LogP (Lipophilicity): The predicted LogP of -0.67 for the free base indicates a relatively hydrophilic molecule.[4] This value is critical for predicting its ability to permeate biological membranes. The LogP for the hydrochloride salt is higher, reflecting the different partitioning behavior of the ionized form.[10] In drug development, this parameter guides the selection of appropriate solvent systems for assays and initial formulation strategies.

  • Stability: this compound is noted to be hygroscopic and should be stored in a freezer at -20°C under an inert atmosphere, protected from light and moisture to ensure its integrity over time.[1][5] Tetracyclines are susceptible to degradation in solutions with a pH below 2 and are rapidly destroyed by alkali hydroxide solutions.

Solubility Profile

Solubility is a critical attribute that influences everything from the reliability of in vitro screening data to oral bioavailability.[12] this compound exhibits variable solubility depending on the solvent, pH, and its salt form.

Aqueous and Buffer Solubility

This compound free base is described as sparingly soluble in aqueous buffers.[7] This is a common characteristic for tetracycline-class antibiotics. To achieve workable concentrations in aqueous media for biological assays, a co-solvent approach is necessary. A standard laboratory procedure involves first dissolving this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting this stock solution into the aqueous buffer of choice.[7]

  • A reported solubility for this compound free base is approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).[7][13]

  • For the hydrochloride salt, the solubility in a 1:5 mixture of DMSO:PBS (pH 7.2) is approximately 0.15 mg/mL .[11]

The Salt Form Advantage: The hydrochloride salt form of tetracyclines generally exhibits significantly higher aqueous solubility compared to the free base.[14] For tetracycline itself, the hydrochloride form can be two orders of magnitude more soluble in water.[14] This is because the salt is already ionized, circumventing the energy barrier required to break up the crystal lattice of the solid free base. For this reason, the hydrochloride salt is often preferred for preparing aqueous stock solutions.

Solubility in Organic Solvents

This compound and its hydrochloride salt are soluble in a range of polar organic solvents. This information is crucial for preparing high-concentration stock solutions for screening and analysis.

SolventThis compound (Free Base)This compound HydrochlorideSource(s)
DMSO ~3 mg/mL~20 mg/mL[7][11]
DMF ~0.3 mg/mL~20 mg/mL[7][11]
Methanol SolubleSoluble[1][3]
Ethanol Soluble~5 mg/mL[11][15]
1,4-Dioxane Highest solubility among 12 tested organic solventsNot Reported[15]
Cyclohexane Lowest solubility among 12 tested organic solventsNot Reported[15]

Expert Insights on Solubility:

A comprehensive study on the solubility of this compound in 12 pure solvents from 278.15 K to 318.15 K revealed a clear hierarchy.[15] At all tested temperatures, the mole fraction solubility followed this order: 1,4-dioxane > ethyl acetate > methanol > ethanol > acetonitrile > n-propanol > 1-butanol > isopropanol > isobutyl alcohol > n-hexane > n-octanol > cyclohexane.[15] This data is invaluable for process chemistry and the development of purification or crystallization protocols. The higher solubility in polar aprotic solvents like DMSO and DMF, and in polar protic solvents like methanol and ethanol, is consistent with the molecule's polar nature and its capacity for hydrogen bonding.

Field-Proven Methodologies for Solubility Determination

To ensure data is reliable and reproducible, standardized protocols are essential. The choice between a thermodynamic and kinetic solubility assay depends on the stage of drug development. Thermodynamic solubility is the true equilibrium value and is crucial for late-stage development, while kinetic solubility is a high-throughput method ideal for early discovery.[12][16][17]

Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[18] Its core principle is to allow a suspension of the compound to reach equilibrium in a specific solvent, after which the saturated solution is analyzed to determine the concentration of the dissolved solute.

Causality and Self-Validation: The trustworthiness of this protocol hinges on achieving true equilibrium. This is validated by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours).[18][19] Equilibrium is confirmed when the measured solubility remains constant over the final two time points. Using an excess of the solid compound ensures that saturation is achieved.[20]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound (enough to be visible after equilibration) to a series of glass vials.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-72 hours).[19][20]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solid settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.

  • Sampling: Carefully collect an aliquot of the clear supernatant. Crucial: Avoid disturbing the solid pellet.

  • Filtration (Optional but Recommended): Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any fine particulates.

  • Quantification: Prepare a series of dilutions of the filtrate. Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared from a known-concentration stock solution.[16]

Shake_Flask_Workflow cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid This compound to Vial B Add Precise Volume of Solvent A->B C Seal and Agitate (24-72h at Temp) B->C D Centrifuge to Pellet Solid C->D E Collect Clear Supernatant D->E F Filter Supernatant (0.22 µm) E->F G Prepare Dilutions of Filtrate F->G H Quantify via HPLC or LC-MS/MS G->H I Calculate Solubility (e.g., µg/mL) H->I

Caption: Workflow for Thermodynamic Solubility using the Shake-Flask Method.

Protocol 2: Kinetic Solubility via High-Throughput Assay

Kinetic solubility assays are designed for speed and are used to rapidly assess large numbers of compounds in early drug discovery.[12][17] Instead of starting with a solid, this method involves precipitating the compound from a DMSO stock solution into an aqueous buffer. The result is not a true equilibrium value but is highly valuable for ranking compounds and flagging potential issues early.[12][21]

Causality and Self-Validation: This protocol's value lies in its standardization and throughput. A DMSO stock is used because it is a near-universal solvent for discovery compounds. The "kinetic" aspect arises because the compound may not have sufficient time to form a stable crystal lattice, potentially leading to supersaturated solutions and an overestimation of the true thermodynamic solubility. Validation is achieved by running reference compounds with known high and low solubility in every assay plate.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[22]

  • Plate Preparation: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1-2%).

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short, fixed duration (e.g., 1-2 hours).

  • Precipitate Detection/Separation:

    • Nephelometry (Light Scattering): Read the plate on a nephelometer. The amount of scattered light is proportional to the amount of precipitate formed.[16]

    • Filtration/UV-Vis: Alternatively, filter the plate contents through a solubility filter plate. Measure the UV absorbance of the filtrate in a UV-compatible plate.[16]

  • Quantification: Compare the reading (light scattering or UV absorbance) to a calibration curve or reference wells to determine the highest concentration at which the compound remains in solution.

Kinetic_Solubility_Workflow cluster_prep Solution Preparation cluster_inc Incubation cluster_analysis Analysis (Two Paths) cluster_nep Nephelometry cluster_uv Direct UV cluster_result Result A Prepare High-Conc. Stock in DMSO B Dispense Stock into Microplate A->B C Add Aqueous Buffer & Mix B->C D Incubate at RT (1-2 hours) C->D E Measure Light Scattering D->E F Filter Plate D->F H Determine Kinetic Solubility Limit E->H G Measure UV Absorbance F->G G->H

Caption: Workflow for High-Throughput Kinetic Solubility Assessment.

Conclusion

This compound, as a foundational member of the tetracycline family, possesses a complex but well-characterized chemical profile. Its amphoteric nature governs a pH-dependent aqueous solubility, while its polarity allows for good solubility in organic solvents like DMSO and alcohols. For drug development professionals, understanding these nuances is paramount. The low intrinsic aqueous solubility necessitates strategies such as using the more soluble hydrochloride salt or employing co-solvents for in vitro testing. The choice of solubility assay—the gold-standard shake-flask method for thermodynamic accuracy or a high-throughput kinetic assay for early-stage screening—should be aligned with the specific objectives of the research phase. The data and protocols presented in this guide provide a robust framework for scientists to handle, formulate, and accurately assess this compound in a research and development setting.

References

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • This compound | CAS#:808-26-4. Chemsrc. [Link]

  • Yang, Z., et al. (2019). Solubility Measurement and Thermodynamic Model Correlation of this compound in 12 Pure Solvents. Journal of Chemical & Engineering Data. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Caço, A.I., et al. (2008). Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin. CICECO. [Link]

  • Sanciclina | Drug Information. PharmaCompass.com. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Zhao, H., et al. (2016). Measurement and correlation of solubility of Tetracycline hydrochloride in six organic solvents. ResearchGate. [Link]

  • Varanda, F., et al. (2006). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Industrial & Engineering Chemistry Research. [Link]

  • This compound. DrugFuture. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Compound: this compound (CHEMBL2009312). ChEMBL - EMBL-EBI. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Dissolution Technologies. [Link]

  • This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Doxycycline. PubChem - NIH. [Link]

Sources

An In-Depth Technical Guide to the Sancycline Binding Site on the 16S Ribosomal RNA

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular interactions between the tetracycline-class antibiotic, sancycline, and its primary target, the 16S ribosomal RNA (rRNA) within the bacterial ribosome. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes structural data, biochemical findings, and field-proven methodologies to offer a detailed understanding of the drug's mechanism of action, its binding pocket, and the experimental techniques used to elucidate these interactions.

Part 1: The Molecular Basis of this compound's Antimicrobial Action

This compound, a member of the tetracycline family of antibiotics, exerts its bacteriostatic effect by targeting the machinery of protein synthesis.[1] The bacterial 70S ribosome, a complex ribozyme composed of a small (30S) and a large (50S) subunit, is the primary cellular target.[2] this compound, like its congeners, binds specifically to the 30S subunit, which is responsible for decoding messenger RNA (mRNA).[3][4] This binding event physically obstructs the entry of aminoacyl-tRNA (aa-tRNA) into the aminoacyl (A) site of the ribosome, a critical step in the elongation phase of protein synthesis.[2][5] By preventing the stable accommodation of the incoming aa-tRNA, the addition of new amino acids to the growing polypeptide chain is effectively halted, leading to the cessation of bacterial growth.[3][5]

Part 2: The this compound Binding Pocket: A Tale of Two Sites

Structural and biochemical studies have revealed a complex and, in some cases, species-dependent binding mechanism for this compound and related tetracyclines. While a primary, canonical binding site is well-established, recent evidence points to a secondary site in certain pathogens, suggesting a more nuanced mechanism of action than previously understood.

The Canonical Binding Site (CBS) in the Decoding Center

The principal and high-affinity binding site for all tetracyclines is located within the decoding center of the 30S subunit.[4][6] This pocket is strategically positioned to interfere directly with the A-site. High-resolution structural data from X-ray crystallography and cryo-electron microscopy (cryo-EM) show that this canonical binding site (CBS) is a crevice formed by specific helices of the 16S rRNA.[3][4][7]

Key Structural Features of the CBS:

  • Location: The site is nestled between the head and shoulder of the 30S subunit, overlapping the path of the incoming A-site tRNA.[4][7]

  • rRNA Helices: The binding pocket is primarily formed by nucleotides belonging to helix 31 (h31) and helix 34 (h34) of the 16S rRNA.[3][4]

  • Magnesium Ion Coordination: The interaction between tetracycline and the rRNA is often stabilized by a magnesium ion (Mg²⁺), which helps to coordinate the drug within the binding pocket.[2][5]

Table 1: Key 16S rRNA Nucleotide Interactions at the Canonical this compound Binding Site

Nucleotide (E. coli numbering) Helix Role in Binding Supporting Evidence
C1054 h34 Forms a pi-stacking interaction with the tetracycline ring system and is critical for positioning.[8][9] Chemical Footprinting, Mutagenesis
U1052 h34 Involved in hydrogen bonding network with the antibiotic.[5] Chemical Footprinting
G1058 h34 Mutations at this position (e.g., G1058C) are known to confer tetracycline resistance.[10][11] Resistance Studies
A892 - Protected from chemical modification upon tetracycline binding.[5] Chemical Footprinting

| AGA 965-967 | h31 | Triple mutations in this region of H. pylori confer high-level tetracycline resistance.[12][13] | Resistance Studies |

A unique feature of this compound (and its close relative sarecycline) is its extended C7 moiety. Structural studies have shown that this extension protrudes into the mRNA binding channel, where it can establish a direct hydrogen bond with the A-site codon on the mRNA.[6] This interaction, not observed with other tetracyclines, may further stabilize the drug on the ribosome and enhance its inhibitory effect.[6]

cluster_30S 30S Subunit (Decoding Center) cluster_ASite A-Site h34 h34 h31 h31 mRNA_channel mRNA Channel This compound This compound This compound->h34 H-bonds & Stacking This compound->h31 H-bonds This compound->mRNA_channel C7 Moiety Interaction aa_tRNA Incoming aa-tRNA This compound->aa_tRNA Steric Hindrance caption Canonical this compound Binding Site (CBS) on the 30S Subunit.

Canonical this compound Binding Site (CBS) on the 30S Subunit.
A Secondary Binding Site (SBS) in the Exit Tunnel

Intriguingly, recent high-resolution cryo-EM studies have identified a second binding site for this compound (sarecycline) and doxycycline in the ribosome of the Gram-positive bacterium Cutibacterium acnes.[4][7][14] This secondary binding site (SBS) is located in the nascent peptide exit tunnel (NPET) of the large 50S subunit, a site typically targeted by macrolide antibiotics.[4]

This discovery suggests a dual mechanism of action in certain bacteria:

  • Inhibition of Decoding: via the CBS on the 30S subunit.

  • Inhibition of Elongation/Termination: via the SBS in the 50S subunit's exit tunnel.

The existence of the SBS appears to be species-specific, as it was not observed in structural studies using ribosomes from the model Gram-negative bacterium Thermus thermophilus.[4][6] This raises the possibility that species-specific differences in ribosomal architecture influence antibiotic binding and could be exploited for the development of narrow-spectrum drugs.[7]

cluster_70S 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit NPET Nascent Peptide Exit Tunnel (NPET) SBS This compound (SBS) DecodingCenter Decoding Center CBS This compound (CBS) caption Dual binding sites of this compound on the bacterial 70S ribosome.

Dual binding sites of this compound on the bacterial 70S ribosome.

Part 3: Methodologies for Characterizing the this compound-16S rRNA Interaction

Elucidating the precise binding site of an antibiotic on the ribosome requires a multi-pronged approach, combining high-resolution structural biology with sensitive biochemical and genetic techniques. Each method provides a unique layer of information, and their combination yields a self-validating system of evidence.

Structural Biology Approaches

The gold standards for visualizing molecular interactions at atomic detail are X-ray crystallography and cryo-EM.

This technique provides high-resolution snapshots of the drug bound to the ribosome, revealing precise bond distances and orientations. The choice of organism is critical; Thermus thermophilus is often used due to the high stability of its ribosomes, which facilitates the growth of well-diffracting crystals.

Step-by-Step Methodology:

  • Ribosome Purification: Isolate 70S ribosomes from T. thermophilus cultures using sucrose gradient ultracentrifugation. Purity and integrity are assessed by gel electrophoresis and functional assays.

  • Crystallization: Grow crystals of the 70S ribosome under specific buffer and precipitant conditions. This is an empirical process requiring extensive screening.

  • Drug Incorporation: Introduce this compound to the ribosome. This is typically done by soaking the pre-formed ribosome crystals in a solution containing a high concentration of the drug, allowing it to diffuse into the binding site.

  • Cryo-protection and Data Collection: Transfer the drug-soaked crystals into a cryo-protectant solution and flash-cool in liquid nitrogen to prevent ice crystal formation. Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map. The known structure of the ribosome is used as a starting model (molecular replacement), and the antibiotic is built into the resulting difference density map.

Causality: The high stability of T. thermophilus ribosomes is essential for forming the ordered lattice required for diffraction. Soaking is often preferred over co-crystallization as it avoids potential interference of the drug with the crystallization process itself.

A Ribosome Purification B Crystallization A->B C This compound Soaking B->C D Data Collection (Synchrotron) C->D E Structure Solution D->E caption Workflow for X-ray Crystallography of a Ribosome-Drug Complex.

Workflow for X-ray Crystallography of a Ribosome-Drug Complex.

Cryo-EM has revolutionized structural biology by enabling the study of large, dynamic complexes that are difficult to crystallize. It involves imaging flash-frozen molecules in their near-native state.

Step-by-Step Methodology:

  • Complex Formation: Incubate purified ribosomes (e.g., from C. acnes) with a molar excess of this compound in solution to ensure binding site saturation.

  • Sample Vitrification: Apply a small volume of the complex solution to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane. This traps the complexes in a thin layer of amorphous ice.

  • Data Acquisition: Collect thousands of images (micrographs) of the frozen particles using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing: Use specialized software to pick individual ribosome particle images from the micrographs, align them, and classify them into structurally homogeneous groups.

  • 3D Reconstruction and Model Building: Average the classified particle images to generate a high-resolution 3D electron density map. A model of the ribosome and the bound drug is then built into this map.

Causality: Cryo-EM avoids the potential artifacts of crystal packing and allows for the structural analysis of ribosomes from less thermally stable or pathogenic organisms.[4] The ability to computationally classify different particle conformations makes it uniquely suited for identifying multiple binding sites or dynamic states.[8]

A Complex Formation (Ribosome + this compound) B Vitrification (Plunge Freezing) A->B C Data Acquisition (TEM) B->C D Image Processing & Classification C->D E 3D Reconstruction & Modeling D->E caption Workflow for Cryo-Electron Microscopy of a Ribosome-Drug Complex.

Workflow for Cryo-Electron Microscopy of a Ribosome-Drug Complex.
Biochemical and Genetic Approaches

These methods provide functional validation for the structural data, identifying the specific nucleotides crucial for drug binding and inhibitory activity.

This technique maps the drug's binding site by identifying which rRNA nucleotides are protected from chemical modification when the drug is bound.

Step-by-Step Methodology:

  • Binding Reaction: Incubate 30S ribosomal subunits with and without this compound.

  • Chemical Modification: Treat both samples with a chemical probe. Dimethyl sulfate (DMS), for example, methylates the N1 of adenine and N3 of cytosine in single-stranded regions.

  • RNA Extraction: Purify the 16S rRNA from the treated subunits.

  • Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer complementary to a downstream region of the 16S rRNA. A reverse transcriptase enzyme extends the primer, but stops one nucleotide before a modified base.

  • Analysis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis. Sites protected by this compound will show a diminished band in the drug-treated lane compared to the control lane.

Causality: The binding of this compound physically shields the rRNA bases in its pocket from the chemical probe. The resulting "footprint" on the gel directly corresponds to the binding site. This method confirms drug-rRNA interaction in solution, complementing the solid-state data from crystallography.[5]

A Ribosome-Sancycline Binding B Chemical Modification (e.g., DMS) A->B C RNA Extraction B->C D Primer Extension (Reverse Transcription) C->D E Gel Electrophoresis & Analysis D->E caption Workflow for Chemical Footprinting Analysis.

Workflow for Chemical Footprinting Analysis.

Part 4: Resistance Mechanisms Involving the 16S rRNA Binding Site

Bacterial resistance to tetracyclines can arise through several mechanisms, including drug efflux and enzymatic modification.[1] However, resistance mechanisms directly involving the ribosomal target are particularly insightful for understanding the drug-binding interaction.

1. Target Site Mutations: Single nucleotide changes in the 16S rRNA gene can significantly reduce the binding affinity of tetracyclines, leading to resistance. These mutations serve as powerful genetic evidence pinpointing the most critical nucleotides for drug interaction.[2]

Table 2: Clinically Relevant 16S rRNA Mutations Conferring Tetracycline Resistance

Mutation (E. coli numbering) Organism Location Consequence Reference
G1058C Propionibacterium acnes h34 Disrupts a key interaction in the primary binding site. [10][11]
AGA965-967TTC Helicobacter pylori h31 A triple mutation conferring high-level resistance. [12][13]

| G942 deletion | Helicobacter pylori | h29 | Confers modest increase in resistance. |[12] |

2. Ribosomal Protection Proteins (RPPs): Bacteria can acquire genes encoding RPPs, such as Tet(O) and Tet(M).[5] These proteins are GTPases that structurally mimic the translation elongation factor EF-G. RPPs bind to the A-site of a tetracycline-stalled ribosome and, through a conformational change, actively dislodge the bound antibiotic molecule, thereby allowing protein synthesis to resume.[1][5][9] The action of RPPs underscores the reversibility of tetracycline binding and the dynamic nature of the ribosomal complex.

Part 5: Conclusion and Implications for Drug Development

The this compound binding site on the 16S rRNA represents a well-validated target for antibacterial therapy. While the canonical binding site in the decoding center is the primary locus of action, the recent discovery of a secondary site in the peptide exit tunnel of certain pathogens opens up new avenues for research and drug design.

Future Directions:

  • Exploiting the SBS: A deeper understanding of the species-specific nature of the secondary binding site could enable the rational design of narrow-spectrum tetracyclines that are highly active against specific pathogens like C. acnes while sparing the broader microbiome.

  • Overcoming Resistance: Designing novel tetracycline derivatives that can bind effectively to ribosomes carrying resistance mutations in h31 or h34 remains a key challenge.

  • Leveraging High-Resolution Structures: The increasingly detailed views of antibiotic-ribosome interactions, including the role of ordered water molecules, provide a precise blueprint for structure-based drug design to improve binding affinity and efficacy.[15]

This guide has outlined the structural and functional basis of this compound's interaction with the 16S rRNA, detailed the key experimental workflows used to study this interaction, and contextualized this knowledge within the framework of bacterial resistance. This integrated understanding is essential for the continued development of effective ribosome-targeting antibiotics in an era of growing antimicrobial resistance.

References

  • Batool, Z., et al. (2020). Sarecycline interferes with tRNA accommodation and tethers mRNA to the 70S ribosome. Proceedings of the National Academy of Sciences, 117(34), 20540-20547. [Link]

  • Connell, S. R., et al. (2003). How Tetracycline Antibiotics Inhibit Protein Synthesis: Role of the 30S Ribosomal Subunit. Antimicrobial Agents and Chemotherapy, 47(12), 3675–3681. [Link]

  • Jenner, L., et al. (2013). Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance. Antimicrobial Agents and Chemotherapy, 57(1), 1-8. [Link]

  • Ozturk, I., et al. (2023). Sarecycline inhibits protein translation in Cutibacterium acnes 70S ribosome using a two-site mechanism. Nucleic Acids Research, 51(5), 2385–2398. [Link]

  • Oehler, R., et al. (2003). Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli. Nucleic Acids Research, 31(23), 6831–6838. [Link]

  • Ozturk, I., et al. (2023). Structures redefine the mechanism of action for tetracyclines. bioRxiv. [Link]

  • Chukwudi, C. U. (2016). rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines. Antimicrobial Agents and Chemotherapy, 60(8), 4433-4441. [Link]

  • Ross, J. I., et al. (1998). 16S rRNA Mutation Associated with Tetracycline Resistance in a Gram-Positive Bacterium. Antimicrobial Agents and Chemotherapy, 42(7), 1702–1705. [Link]

  • Wikipedia contributors. (2024). Tetracycline. Wikipedia, The Free Encyclopedia. [Link]

  • Gerrits, M. M., et al. (2002). Effects of 16S rRNA Gene Mutations on Tetracycline Resistance in Helicobacter pylori. Antimicrobial Agents and Chemotherapy, 46(9), 2996–3000. [Link]

  • Pioletti, M., et al. (2001). Crystal structures of complexes of the small ribosomal subunit with tetracycline, edeine and IF3. The EMBO Journal, 20(8), 1829–1839. [Link]

  • Trieber, S., & Taylor, D. E. (2002). Mutations in the 16S rRNA Genes of Helicobacter pylori Mediate Resistance to Tetracycline. Journal of Bacteriology, 184(8), 2131–2140. [Link]

  • Nonaka, L., et al. (2005). 16S rRNA Mutations That Confer Tetracycline Resistance in Helicobacter pylori Decrease Drug Binding in Escherichia coli Ribosomes. Antimicrobial Agents and Chemotherapy, 49(7), 3021–3024. [Link]

  • Ross, J. I., et al. (1998). 16S rRNA Mutation Associated with Tetracycline Resistance in a Gram-Positive Bacterium. ResearchGate. [Link]

  • Moazed, D., & Noller, H. F. (1987). Interaction of antibiotics with functional sites in 16S ribosomal RNA. Nature, 327(6121), 389–394. [Link]

  • Chukwudi, C. U., et al. (2016). RIBOSOMAL RNA BINDING SITES AND THE MOLECULAR MECHANISM OF ACTION OF THE TETRACYCLINES. ResearchGate. [Link]

  • Ozturk, I., et al. (2023). Structures redefine the mechanism of action for tetracyclines. bioRxiv. [Link]

  • Polikanov, Y. S., et al. (2018). The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics. Frontiers in Molecular Biosciences, 5, 48. [Link]

  • Yesselman, J. D., et al. (2019). Interactions of representative small-molecule antibiotics with specific... ResearchGate. [Link]

  • Halfon, Y., et al. (2023). Cryo-EM maps and models for 17 ribosome-targeting antibiotics. ResearchGate. [Link]

  • Oehler, R., et al. (2003). Putative sites of Tc interactions with the 16S rRNA within crystals of... ResearchGate. [Link]

  • Halfon, Y., et al. (2023). Structural conservation of antibiotic interaction with ribosomes. Nature Communications, 14(1), 4812. [Link]

  • Arenz, S., et al. (2015). Cryo-EM structure of the tetracycline resistance protein TetM in complex with a translating ribosome at 3.9-Å resolution. Proceedings of the National Academy of Sciences, 112(17), 5401-5406. [Link]

  • Morgan, C. E., et al. (2022). Cryo-EM Determination of Eravacycline-Bound Structures of the Ribosome and the Multidrug Efflux Pump AdeJ of Acinetobacter baumannii. mBio, 13(1), e03422-21. [Link]

  • Stuart, W. S., et al. (2025). Cryo-EM reveals multiple mechanisms of ribosome inhibition by doxycycline. bioRxiv. [Link]

  • Thut, D., et al. (2021). Effects of Ribosomal Protein S10 Flexible Loop Mutations on Tetracycline and Tigecycline Susceptibility of Escherichia coli. Frontiers in Microbiology, 12, 689033. [Link]

  • Powers, T., & Noller, H. F. (1995). Hydroxyl radical footprinting of ribosomal proteins on 16S rRNA. RNA, 1(2), 194–209. [Link]

  • Chukwudi, C. U., et al. (2016). Interaction of the tetracyclines with double-stranded RNAs of random base sequence: new perspectives on the target and mechanism of action. The Journal of Antibiotics, 69(8), 622-630. [Link]

  • Panda, A. K., et al. (2011). Biochemical Characterization and 16S rRNA Sequencing of Few Lipase-Producing Thermophilic Bacteria from Taptapani Hot Water Spring, Orissa, India. ISRN Microbiology, 2011, 857243. [Link]

  • Shaini, V. P., & Usha, K. (2015). Biochemical Characterization and 16S rDNA sequencing of Lipolytic bacterial isolates WCS1C2 and WCS3C2 from windrow compost. ResearchGate. [Link]

  • Zhang, T., et al. (2024). Research progress on the application of 16S rRNA gene sequencing and machine learning in forensic microbiome individual identification. Frontiers in Microbiology, 15, 1357662. [Link]

  • Woo, P. C., et al. (2001). Impact of 16S rRNA Gene Sequence Analysis for Identification of Bacteria on Clinical Microbiology and Infectious Diseases. Clinical and Vaccine Immunology, 8(4), 655-661. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Efficacy of Sancycline Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating a Foundational Tetracycline in an Era of Resistance

The ever-evolving landscape of antimicrobial resistance necessitates a continuous re-evaluation of our existing antibiotic arsenal. Sancycline (6-demethyl-6-deoxytetracycline), a semi-synthetic tetracycline, represents a key structural scaffold from which many other tetracyclines have been derived.[1] While newer generation tetracyclines have entered the clinical arena, an in-depth understanding of the in vitro efficacy of foundational molecules like this compound provides a crucial baseline for researchers, scientists, and drug development professionals. This guide offers a comprehensive technical overview of this compound's activity against clinically relevant Gram-positive bacteria, delving into its mechanism of action, standardized methodologies for its in vitro evaluation, and the molecular underpinnings of bacterial resistance. The protocols and data presented herein are synthesized to provide not just a set of instructions, but a framework for rigorous and reproducible scientific inquiry.

Mechanism of Action: The Molecular Basis of this compound's Bacteriostatic Effect

This compound, like all tetracyclines, exerts its antibacterial effect by inhibiting protein synthesis.[2] This process is fundamental to bacterial growth and replication, and its disruption leads to a bacteriostatic outcome. The mechanism can be dissected into two key stages: cellular entry and ribosomal binding.

1.1 Cellular Penetration:

For Gram-positive bacteria, this compound must first traverse the thick peptidoglycan cell wall to reach the cytoplasmic membrane. This transit is followed by an energy-dependent transport across the cell membrane, concentrating the drug within the cytoplasm.

1.2 Ribosomal Inhibition:

The primary target of this compound is the bacterial 30S ribosomal subunit. Specifically, it binds to the 16S rRNA component of this subunit, physically blocking the A-site (aminoacyl site).[2] This blockade prevents the attachment of aminoacyl-tRNA molecules, thereby halting the elongation of the polypeptide chain and effectively arresting protein synthesis.[2] This selective toxicity is achieved because eukaryotic cells do not possess 30S ribosomal subunits and have different mechanisms for protein synthesis.

cluster_bacterium Gram-Positive Bacterium cluster_ribosome 30S Subunit CellWall Peptidoglycan Cell Wall CellMembrane Cytoplasmic Membrane CellWall->CellMembrane Ribosome Bacterial Ribosome (70S) CellMembrane->Ribosome Sancycline_int This compound (intracellular) CellMembrane->Sancycline_int Active Transport Protein Protein Synthesis Arrested Ribosome->Protein A_Site Sancycline_ext This compound (extracellular) Sancycline_ext->CellWall Diffusion Sancycline_int->A_Site Binding tRNA aminoacyl-tRNA tRNA->A_Site Binding Blocked

Caption: Mechanism of this compound Action in Gram-Positive Bacteria.

In Vitro Efficacy of this compound against Gram-Positive Pathogens

The in vitro activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.[3] While comprehensive, large-scale surveillance data for this compound is limited compared to newer agents, existing studies indicate its potency against key Gram-positive pathogens, including strains resistant to first-generation tetracyclines.

This compound has demonstrated activity against tetracycline-resistant strains of Staphylococcus aureus and Enterococcus faecalis, with MICs reported to be in the range of 0.06 to 1 µg/ml.[4] This suggests that the structural modifications in this compound (6-demethyl-6-deoxytetracycline) may confer an advantage in overcoming certain resistance mechanisms.

2.1 Comparative In Vitro Activity of Tetracyclines

To provide a broader context for this compound's efficacy, the following table summarizes the MIC50 and MIC90 values for other relevant tetracyclines against common Gram-positive bacteria. This comparative data is essential for researchers designing new studies or evaluating novel tetracycline derivatives.

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (MRSA) Doxycycline--[5]
Omadacycline0.250.25[6]
Tigecycline0.120.25[7]
Streptococcus pneumoniae Doxycycline≤0.061[8]
Tetracycline0.2516[9]
Enterococcus faecalis This compound--[4]
Omadacycline0.51.0[10]
Tigecycline0.060.12[11]
Enterococcus faecium (Vancomycin-Resistant) Tigecycline0.060.12[11]

Note: Specific MIC50 and MIC90 values for this compound against a broad panel of Gram-positive isolates are not extensively available in recent peer-reviewed literature. The provided MIC range for this compound against tetracycline-resistant S. aureus and E. faecalis is 0.06 to 1 µg/ml.[4]

Methodologies for In Vitro Susceptibility Testing

Accurate and reproducible in vitro susceptibility testing is the cornerstone of antimicrobial research. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods to ensure consistency across different laboratories.[12] The two primary methods for determining the MIC of this compound against Gram-positive bacteria are broth microdilution and disk diffusion.

3.1 Broth Microdilution Method

This method determines the MIC in a liquid medium and is considered a quantitative test.[12]

3.1.1 Experimental Protocol for Broth Microdilution

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Reconstitute in a suitable solvent (e.g., sterile deionized water, or as recommended by the manufacturer) to a known concentration (e.g., 1280 µg/mL).

    • Sterile-filter the stock solution through a 0.22 µm filter.

  • Preparation of Microdilution Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.

    • Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate (e.g., Tryptic Soy Agar), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension, bringing the final volume to 100 µL.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for Staphylococcus and Enterococcus species. For Streptococcus pneumoniae, incubate in 5% CO₂.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Start Start Stock Prepare this compound Stock Solution Start->Stock Inoculum Prepare 0.5 McFarland Inoculum Start->Inoculum Dilute Serial Dilution in 96-Well Plate Stock->Dilute Inoculate Inoculate Microtiter Plate Dilute->Inoculate Dilute_Inoculum Dilute Inoculum to Working Concentration Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read Read MIC (Lowest Concentration with No Growth) Incubate->Read End End Read->End

Caption: Broth Microdilution Workflow for MIC Determination.

3.2 Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method where the susceptibility of a bacterium to an antibiotic is determined by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[13]

3.2.1 Experimental Protocol for Disk Diffusion

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • For Streptococcus pneumoniae, use Mueller-Hinton agar supplemented with 5% sheep blood.

  • Application of Antibiotic Disks:

    • Aseptically apply a this compound-impregnated disk (typically 30 µg for tetracyclines) to the surface of the inoculated agar plate.

    • Gently press the disk down to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours. For Streptococcus pneumoniae, incubate in a 5% CO₂ atmosphere.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition in millimeters (mm).

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria established by CLSI.

Mechanisms of Resistance to this compound in Gram-Positive Bacteria

Bacterial resistance to tetracyclines, including this compound, is a significant clinical concern. The two predominant mechanisms of resistance in Gram-positive bacteria are efflux pumps and ribosomal protection.[14]

4.1 Efflux Pumps:

This is the most common form of tetracycline resistance. Bacteria acquire genes (e.g., tet(K) and tet(L) in staphylococci and enterococci, respectively) that encode for membrane-associated proteins.[14] These proteins function as pumps, actively exporting tetracycline molecules out of the cell, thereby preventing the intracellular concentration from reaching a level sufficient to inhibit protein synthesis.

4.2 Ribosomal Protection:

In this mechanism, bacteria acquire genes (e.g., tet(M) or tet(O)) that produce ribosomal protection proteins (RPPs).[14] These proteins bind to the bacterial ribosome and induce a conformational change that dislodges the tetracycline molecule from its binding site. This allows protein synthesis to resume even in the presence of the antibiotic.

The chemical structure of this compound, lacking the 6-hydroxyl and 6-methyl groups, may influence its interaction with certain efflux pumps and ribosomal protection proteins, potentially explaining its activity against some tetracycline-resistant strains.[15]

cluster_resistance Mechanisms of Resistance to this compound Efflux Efflux Pump (e.g., Tet(K)) Sancycline_ext This compound (extracellular) Efflux->Sancycline_ext Export RPP Ribosomal Protection Protein (e.g., Tet(M)) Ribosome Bacterial Ribosome RPP->Ribosome Binding & Conformational Change Sancycline_int This compound (intracellular) Sancycline_int->Efflux Binding Sancycline_int->Ribosome Inhibition Ribosome->Sancycline_int Dislodges this compound

Caption: Key Resistance Mechanisms to this compound.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its foundational role in the tetracycline class and its demonstrated in vitro activity against certain resistant Gram-positive bacteria. This guide provides a framework for the standardized evaluation of its efficacy. Future research should focus on generating comprehensive in vitro surveillance data for this compound against contemporary clinical isolates of Gram-positive pathogens. Furthermore, studies correlating this compound's unique structural features with its ability to evade specific resistance mechanisms will be invaluable for the rational design of next-generation tetracycline antibiotics. The methodologies and principles outlined in this guide are intended to support and standardize these critical research endeavors.

References

  • This compound (6-Demethyl-6-deoxytetracycline, GS 2147, CAS Number: 808-26-4) | Cayman Chemical.

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. - ResearchGate.

  • The chemical structures of this compound; key positions highlighted C7 and... - ResearchGate.

  • Development of Doxycycline MIC and Disk Diffusion Interpretive Breakpoints and Revision of Tetracycline Breakpoints for Streptococcus pneumoniae - PMC.

  • Antibiotic Activity against Vancomycin Resistant Enterococci from the Tigecycline Evaluation Surveillance Trials (TEST) - IHMA.

  • Tetracycline - Structure-activity relationships.

  • Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches - PMC.

  • Re-Evaluation of Clinical and Laboratory Standards Institute (CLSI) Disk Diffusion Breakpoints for Tetracycline and Doxycycline When Testing Enterobacteriaceae.

  • Mechanisms of Antibiotic Resistance in Important Gram-Positive and Gram-Negative Pathogens and Novel Antibiotic Solutions.

  • 2025 Updates to CLSI M100 - Wisconsin State Laboratory of Hygiene.

  • In vitro evaluation of antibiotics for methicillin-resistant Staphylococcus aureus from north India - PMC.

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology.

  • Direct Disk Diffusion Testing From Positive Blood Cultures | CLSI.

  • Biological counterstrike: Antibiotic resistance mechanisms of Gram-positive cocci.

  • Streptococcus pneumoniae | Johns Hopkins ABX Guide.

  • Cytotoxic Activity of Vancomycin-Resistant Enterococci Isolated from Hospitalised Patients.

  • Synthetic antimicrobial peptides: activity against vancomycin-resistant Enterococcus faecalis and modulation of chloramphenicol antibacterial activity - PubMed.

  • Tetracycline TE 30 mcg Intended Use Tetracycline TE 30 mcg discs are used for antimicrobial susceptibility testing of bacterial - Microxpress.

  • Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation - Frontiers.

  • Structure-Activity Relationship of the Aminomethylcyclines and the Discovery of Omadacycline - PMC.

  • Resistance Mechanisms to Antimicrobial Peptides in Gram-Positive Bacteria - Frontiers.

  • Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC.

  • Combined Action of Antibiotics and Bacteriocins against Vancomycin-Resistant Enterococci.

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Clinical & Laboratory Standards Institute | CLSI.

  • MICs for S. aureus SA01, S. aureus RN4220, E. coli DH5a and their transformants - ResearchGate.

  • Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC.

  • Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC.

  • Omadacycline Efficacy against Enterococcus faecalis Isolated in China: In Vitro Activity, Heteroresistance, and Resistance Mechanisms - PMC.

  • In Vitro and Intracellular Activities of Omadacycline against Staphylococcus aureus Isolates.

  • Antimicrobial Susceptibility of Streptococcus pneumoniae from North America, Europe, Asia, and - JMI Laboratories.

  • Activity of vancomycin combined with linezolid against clinical vancomycin-resistant Enterococcus strains - Termedia.

  • Strain-selective in vitro and in silico structure activity relationship (SAR) of N-acyl β-lactam broad spectrum antibiotics | Journal of Emerging Investigators.

  • Responses of Enterococcus faecalis resistance and cytolysin up-regulation to nutrients in constructed mesocosms.

  • Use of Oral Doxycycline for Community-acquired Methicillin-resistant Staphylococcus aureus (CA-MRSA) Infections - PMC.

  • in vitro ACTIVITY OF KITASAMYCIN AGAINST GRAM-POSITIVE COCCI - DOI.

  • Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl - King's College London Research Portal.

  • (PDF) Evaluation of the in vitro activity of tigecycline against multiresistant Gram-positive cocci containing tetracycline resistance determinants - ResearchGate.

  • CLSI 2024 M100Ed34(1).

  • In vitro activity of tigecycline against gram-positive cocci: a multicentre study in Greece.

  • Investigation of in vitro effects of daptomycin, tigecycline and teicoplanin combinations against MRSA, VISA and VRE strains - International Scholars Journals.

  • Staphylococcus aureus | Johns Hopkins ABX Guide.

  • In situ Treatment With Novel Microbiocide Inhibits Methicillin Resistant Staphylococcus aureus in a Murine Wound Infection Model - Frontiers.

  • Development of doxycycline MIC and disk diffusion interpretive breakpoints and revision of tetracycline breakpoints for Streptococcus pneumoniae - PubMed.

  • MIC distributions for Enterococcus faecalis, 2026-02-16 - MIC EUCAST.

  • Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains - MDPI.

  • In Vitro Antimicrobial Susceptibility Profiles of Gram-Positive Anaerobic Cocci Responsible for Human Invasive Infections - MDPI.

  • Profiling Antibiotic Susceptibility among Distinct Enterococcus faecalis Isolates from Dental Root Canals - MDPI.

  • In Vitro Antimicrobial Susceptibility Profiles of Gram-Positive Anaerobic Cocci Responsible for Human Invasive Infections - PubMed.

  • Effects of New Penicillin Susceptibility Breakpoints for Streptococcus pneumoniae --- United States, 2006--2007 - CDC.

Sources

Methodological & Application

Determining Sancycline's Potency: A Protocol for Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sancycline, a semi-synthetic tetracycline antibiotic, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1][2] Its mechanism of action, like other tetracyclines, involves the inhibition of bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[3][4] This action effectively halts peptide chain elongation, leading to a bacteriostatic effect. Given its potential therapeutic applications, accurate determination of its in vitro potency through Minimum Inhibitory Concentration (MIC) testing is crucial for researchers, scientists, and drug development professionals.

This application note provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, aligned with the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

The Principle of MIC Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[5] This value is a critical measure of an antibiotic's in vitro activity. The two most common methods for determining the MIC are broth dilution and agar dilution. Both methods rely on exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent.

Broth Dilution: In this method, serial dilutions of the antibiotic are prepared in a liquid growth medium (broth) in multi-well microtiter plates. Each well is then inoculated with a standardized suspension of the test organism. Following incubation, the wells are examined for visible turbidity, and the MIC is recorded as the lowest concentration of the antibiotic that inhibits growth.[6]

Agar Dilution: This method involves incorporating the antibiotic into an agar medium at various concentrations. The surface of the agar is then inoculated with a standardized suspension of the test organism. After incubation, the plates are examined for bacterial growth, and the MIC is the lowest concentration of the antibiotic that prevents the growth of colonies.[7]

Core Requirements and Materials

This compound Preparation

This compound is sparingly soluble in aqueous solutions but can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO).[8][9]

  • Stock Solution (10 mg/mL):

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve in 100% DMSO to a final concentration of 10 mg/mL.

    • Store the stock solution in small aliquots at -20°C or below for long-term storage. Aqueous solutions are not recommended for storage for more than one day.[8]

Media and Reagents
  • For Aerobic Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA). The cation concentration (Ca²⁺ and Mg²⁺) is critical for the activity of tetracycline-class antibiotics and must be standardized.

  • For Anaerobic Bacteria: Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood for the agar dilution method.[7] For broth microdilution, supplemented Brucella broth or other appropriate anaerobic broth should be used.

  • 0.9% sterile saline

  • 0.5 McFarland turbidity standard

  • Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Escherichia coli ATCC® 25922™).

Detailed Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing for Aerobic Bacteria

This protocol is based on the guidelines outlined in CLSI document M07.[10]

1. Preparation of this compound Dilutions:

  • On the day of the assay, thaw a stock solution of this compound.

  • Prepare a working solution of this compound in the appropriate broth (CAMHB) at twice the highest desired final concentration.

  • In a sterile 96-well U-bottom microtiter plate, add 100 µL of CAMHB to wells 2 through 12.

  • Add 200 µL of the this compound working solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10.

  • Discard the final 100 µL from well 10.

  • Well 11 will serve as the growth control (no antibiotic).

  • Well 12 will serve as the sterility control (no bacteria).

2. Inoculum Preparation:

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well. This is typically a 1:100 dilution of the standardized suspension.

3. Inoculation and Incubation:

  • Using a multichannel pipette, add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in wells 1-11 will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Cover the plate with a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

4. Reading the MIC:

  • Following incubation, place the microtiter plate on a dark, non-reflecting surface and examine the wells for turbidity (growth).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Workflow for Broth Microdilution MIC Testing

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Serial Dilutions in 96-well plate inoculate Inoculate Plate with Bacterial Suspension prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for this compound Broth Microdilution MIC Assay.

Protocol 2: Agar Dilution MIC Testing for Anaerobic Bacteria

This protocol is based on the guidelines outlined in CLSI document M11.[1][12]

1. Preparation of this compound-Containing Agar Plates:

  • Prepare Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood. Keep the molten agar in a 50°C water bath.

  • Prepare serial two-fold dilutions of this compound in sterile water or another appropriate solvent at 10 times the final desired concentrations.

  • For each concentration, add 2 mL of the this compound dilution to 18 mL of molten agar in a sterile petri dish.

  • Mix gently but thoroughly and allow the agar to solidify on a level surface.

  • Prepare a growth control plate containing no antibiotic.

  • Dry the plates before inoculation.

2. Inoculum Preparation:

  • Grow the anaerobic test organism on a suitable agar medium for 24-48 hours in an anaerobic environment.

  • Prepare a suspension of the organism in a suitable broth to match a 0.5 McFarland standard.

3. Inoculation and Incubation:

  • Using a Steers replicator or a calibrated loop, inoculate a spot of the bacterial suspension (approximately 1-2 µL) onto the surface of each this compound-containing plate and the growth control plate.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates in an anaerobic atmosphere at 35-37°C for 42-48 hours.

4. Reading the MIC:

  • After incubation, examine the plates for the presence of bacterial growth.

  • The MIC is the lowest concentration of this compound that completely inhibits growth. A faint haze or one to two colonies at the inoculation spot is disregarded.[5]

Workflow for Agar Dilution MIC Testing

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plates Prepare Agar Plates with Serial Dilutions of this compound inoculate Spot Inoculate Plates with Bacterial Suspension prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (Anaerobic, 35-37°C, 42-48h) inoculate->incubate read_mic Read MIC: Lowest concentration with no growth incubate->read_mic

Sources

Application Notes and Protocols: Preparing Sancycline Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed and scientifically grounded protocol for the preparation, quality control, and storage of Sancycline stock solutions for in vitro research. This compound, a semi-synthetic tetracycline antibiotic, necessitates meticulous handling to ensure the integrity and reproducibility of experimental data. This document elucidates the critical physicochemical properties of this compound, offering expert insights into overcoming challenges such as limited aqueous solubility and sensitivity to light. The protocols herein are designed as a self-validating system, incorporating essential quality control checks to confirm the concentration and purity of the prepared stock solutions, thereby ensuring trustworthy and authoritative results for researchers, scientists, and drug development professionals.

Foundational Principles: Understanding this compound

This compound, also known as 6-demethyl-6-deoxytetracycline, is a potent bacteriostatic agent belonging to the tetracycline class of antibiotics.[1] Its mechanism of action involves the reversible binding to the 30S ribosomal subunit in bacteria.[2][3][4][5][6][7] This interaction effectively blocks the entry of aminoacyl-tRNA into the ribosome's A site, thereby inhibiting protein synthesis and arresting bacterial growth.[2][3][4][5][6][8] Given its potent biological activity, the accuracy of in vitro assays, such as Minimum Inhibitory Concentration (MIC) determinations, is critically dependent on the precise and reliable preparation of the this compound stock solution.

A comprehensive understanding of this compound's physicochemical properties is the cornerstone of a successful protocol. These properties dictate the choice of solvent, storage conditions, and handling procedures.

Table 1: Physicochemical Properties of this compound

PropertyDataSource(s)
Molecular Formula C₂₁H₂₂N₂O₇[4][9]
Molecular Weight 414.4 g/mol [4][10][9]
Appearance Crystalline solid[10]
Solubility Soluble in DMSO (approx. 3 mg/mL) and dimethylformamide (DMF).[4][10] Sparingly soluble in aqueous buffers.[10] Also soluble in ethanol and methanol.[4]N/A
Stability Light-sensitive; protect from light.[3][11] Stable for ≥4 years when stored as a solid at -20°C.[10] Aqueous solutions are not recommended for storage for more than one day.[10]N/A

Strategic Protocol Design: From Powder to Validated Solution

The preparation of a this compound stock solution is a multi-step process where each stage is designed to preserve the compound's integrity. The following workflow provides a high-level overview of the critical stages.

cluster_prep I. Preparation cluster_qc II. Quality Control & Sterilization cluster_storage III. Aliquoting & Storage A Accurate Weighing of this compound Powder B Solvent Selection (e.g., DMSO) A->B C Controlled Dissolution (Vortex/Sonication) B->C D Visual Inspection for Particulates C->D E Sterile Filtration (0.22 µm) D->E F Dispense into Single-Use Aliquots E->F G Labeling with Essential Information F->G H Long-Term Storage at ≤ -20°C G->H

Caption: A logical workflow for preparing a high-quality this compound stock solution.

Detailed Experimental Protocol

This protocol details the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).

Rationale for Solvent Selection

DMSO is the solvent of choice for this compound stock solutions due to several key advantages:

  • High Solubilizing Power: this compound exhibits good solubility in DMSO, allowing for the preparation of concentrated stock solutions.[10]

  • Inertness: DMSO is a highly polar aprotic solvent that is generally non-reactive with dissolved compounds.

  • Assay Compatibility: At the low final concentrations typically used in in vitro assays (e.g., <0.5%), DMSO has minimal impact on most biological systems.

Materials and Equipment
  • This compound powder (purity ≥98%)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile, amber (light-protecting) polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath

  • Sterile, disposable pipette tips

  • Sterile, 0.22 µm syringe filters (ensure membrane is DMSO-compatible, e.g., PTFE)

Step-by-Step Methodology
  • Calculation: Determine the mass of this compound required for your desired stock concentration and volume.

    • For 1 mL of a 10 mM stock solution:

      • Mass (mg) = [Volume (L)] x [Concentration (mol/L)] x [Molecular Weight ( g/mol )] x 1000 (mg/g)

      • Mass (mg) = 0.001 L x 0.010 mol/L x 414.41 g/mol x 1000 mg/g = 4.144 mg

  • Weighing:

    • Expertise & Experience: Due to the potent nature of antibiotics, always handle this compound powder within a chemical fume hood or a powder containment hood.[12] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

    • Accurately weigh the calculated mass of this compound onto a weigh paper or directly into a tared, sterile amber microcentrifuge tube.

  • Dissolution:

    • Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

    • Cap the tube securely and vortex at high speed for 1-2 minutes.

    • Causality: Vigorous mixing is essential to break down the powder and initiate dissolution.

    • Visually inspect the solution. If any solid particles remain, place the tube in a sonicator water bath for 5-10 minute intervals until the solution is completely clear. Avoid excessive heating of the solution.

  • Sterilization (Self-Validating Step):

    • Trustworthiness: For cell-based assays, ensuring the sterility of the stock solution is paramount to prevent contamination.

    • Draw the dissolved this compound solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Carefully dispense the solution through the filter into a new, sterile amber tube. This step removes any potential microbial contaminants and undissolved micro-particulates.

  • Aliquoting and Storage:

    • Expertise & Experience: Aliquoting the stock solution into single-use volumes is a critical step to maintain its integrity. This practice prevents repeated freeze-thaw cycles, which can degrade the compound and introduce variability between experiments.[2]

    • Dispense the sterile stock solution into smaller, appropriately sized sterile amber microcentrifuge tubes.

    • Label each aliquot clearly with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots in a light-protected container at -20°C or -80°C.[2][10] The solid compound is stable for at least four years at -20°C.[10] Stock solutions in DMSO are stable for at least one year at -20°C and two years at -80°C.[2]

Quality Control and Best Practices

A commitment to quality control ensures the reliability of your experimental results.

  • Purity Verification: Always source this compound from a reputable supplier that provides a certificate of analysis detailing the purity of the compound.

  • Concentration Confirmation: For applications requiring high precision, the concentration of the stock solution can be verified using UV/Vis spectrophotometry, referencing the known extinction coefficient of this compound (λmax: 220, 269, 350 nm).[10]

  • Working Solution Stability: this compound is less stable in aqueous solutions.[10] When preparing working dilutions in cell culture media or aqueous buffers, it is best practice to do so immediately before use. Do not store aqueous working solutions for more than a day.[10]

  • Avoiding Antagonism: Be aware that magnesium ions can antagonize the activity of tetracyclines.[13] Avoid using magnesium salts in bacterial culture media when using this compound for selection purposes.[13]

By adhering to this detailed protocol and its underlying scientific principles, researchers can confidently prepare high-quality this compound stock solutions, forming a solid foundation for accurate and reproducible in vitro assays.

References

  • Tetracycline Protocol and Selection Guide. ABO. [Link]

  • New datum handling methods for the quality control of antibiotic solutions and plates used in the antimicrobial susceptibility test. National Center for Biotechnology Information. [Link]

  • Tetracycline (Tet) Stock Preparation. Benchling. [Link]

  • Sancyclin. ChemBK. [Link]

  • Preparation of Stock Solution of Tetracycline (12 mg/ml). Laboratory Notes. [Link]

  • The Role of this compound (CAS 808-26-4) in Antimicrobial Research. Papadiya. [Link]

  • Making Antibiotic Stock. Kerr Lab Wiki. [Link]

  • This compound | CAS#:808-26-4. Chemsrc. [Link]

  • The chemical structures of this compound; key positions highlighted C7 and... ResearchGate. [Link]

  • Tetracylines: Structure and Mechanism of Action | Antibiotics. Biology Discussion. [Link]

Sources

Application Notes & Protocols: A Stability-Indicating HPLC Method for the Purity Assessment of Sancycline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Sancycline. This compound, a semi-synthetic tetracycline antibiotic, requires a robust analytical method to ensure its quality, safety, and efficacy by accurately quantifying the active pharmaceutical ingredient (API) and separating it from potential impurities and degradation products. This application note details the method development rationale, a step-by-step protocol for analysis, and a thorough validation strategy based on the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for this compound Purity

This compound belongs to the tetracycline class of antibiotics, which function by inhibiting protein synthesis in bacteria.[1] Like other tetracyclines, this compound's chemical structure is susceptible to degradation under various environmental conditions, including exposure to acidic or basic pH, light, and heat.[2] The formation of degradation products can lead to a decrease in therapeutic efficacy and potentially introduce toxic compounds.[3]

A critical degradation pathway for tetracyclines is epimerization at the C4 position, forming diastereomers such as 4-epi-sancycline, which exhibit reduced antibacterial activity.[2][4] Therefore, a robust, stability-indicating analytical method is not merely a quality control requirement but a critical component of ensuring patient safety and product consistency.[5][6] High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[7]

This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical steps for implementing a reliable HPLC method for this compound purity analysis.

Methodological Rationale: Designing a Stability-Indicating Assay

The primary objective is to develop a single HPLC method capable of quantifying this compound while separating it from all potential process-related impurities and degradation products. This necessitates a "stability-indicating" method, the specificity of which is demonstrated through forced degradation studies.[5][8]

2.1. Chromatographic Principles and Column Selection

A reversed-phase HPLC (RP-HPLC) approach is selected due to the moderately polar nature of this compound and its expected impurities. The separation will be based on the differential partitioning of the analyte and its related substances between a nonpolar stationary phase and a polar mobile phase.

  • Stationary Phase: A C18 (octadecylsilane) or C8 (octylsilane) column is the standard choice for tetracycline analysis.[9] A C18 column generally provides greater retention for hydrophobic compounds, which can be advantageous for resolving closely related impurities. For this protocol, a C18 column is recommended to maximize the separation of potential degradation products.

  • Mobile Phase: The mobile phase composition is critical for achieving optimal separation.

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shape and lower backpressure.

    • Aqueous Phase: An acidic aqueous phase is necessary to suppress the ionization of silanol groups on the silica-based stationary phase, thereby minimizing peak tailing. An acidic pH also ensures the consistent protonation of the amine groups in this compound and its analogues.[2] A buffer of 0.1% phosphoric acid or 0.1% formic acid in water is a common and effective choice.[1][4] For this method, a gradient elution will be employed to ensure the timely elution of both early-eluting polar impurities and more retained compounds within a reasonable run time.

2.2. Detection

This compound possesses a chromophore that absorbs UV light, making UV detection a suitable and robust choice. Based on the UV spectra of related tetracyclines, a detection wavelength in the range of 260-280 nm is appropriate for sensitive detection of both the main component and its impurities.[9] A photodiode array (PDA) detector is highly recommended as it allows for the assessment of peak purity, a crucial aspect of a stability-indicating method.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.

3.1. Materials and Reagents

  • This compound Reference Standard (known purity)

  • This compound sample for analysis (bulk drug or formulated product)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

3.2. Instrumentation and Chromatographic Conditions

A summary of the recommended HPLC system and parameters is provided in the table below.

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC with PDA Detector
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-19 min: 70-10% B; 19-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 270 nm (with PDA scanning from 200-400 nm)
Injection Volume 10 µL
Autosampler Temp. 4 °C (to minimize degradation in solution)[4]

3.3. Preparation of Solutions

  • Diluent: A mixture of Mobile Phase A and Acetonitrile (80:20 v/v) is recommended.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Working Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Working Solution (approx. 50 µg/mL): Accurately weigh a quantity of the this compound sample equivalent to about 25 mg of this compound into a 50 mL volumetric flask. Add approximately 40 mL of diluent and sonicate for 10 minutes to ensure complete dissolution. Allow to cool to room temperature and dilute to volume with the diluent. Filter a portion of this solution through a 0.45 µm syringe filter into an HPLC vial.

3.4. Analysis Workflow

The following diagram illustrates the workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution (50 µg/mL) sys_suit System Suitability Injections (Standard Solution x5) prep_std->sys_suit prep_sample Prepare Sample Solution (50 µg/mL) analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis sys_suit->analysis If passes integration Integrate Chromatograms analysis->integration calculation Calculate Purity and Impurity Levels integration->calculation report Generate Report calculation->report

Caption: Workflow for this compound HPLC purity analysis.

Method Validation: A Self-Validating System

The developed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6][9]

4.1. Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] This is demonstrated through forced degradation studies.

  • Protocol for Forced Degradation:

    • Acid Hydrolysis: Treat the this compound sample with 0.1 N HCl at 60°C for 2 hours. Neutralize before injection.

    • Base Hydrolysis: Treat the this compound sample with 0.1 N NaOH at room temperature for 30 minutes. Neutralize before injection.

    • Oxidative Degradation: Treat the this compound sample with 3% H₂O₂ at room temperature for 4 hours.

    • Thermal Degradation: Expose the solid this compound sample to 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main this compound peak (resolution > 2.0) and from each other. Peak purity analysis of the this compound peak in the stressed samples should confirm no co-elution.

4.2. System Suitability

System suitability tests are performed before each analytical run to ensure the HPLC system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0% (for 5 replicate injections)
%RSD of Retention Time ≤ 1.0% (for 5 replicate injections)

4.3. Linearity

The linearity of the method should be established across a range of concentrations.

  • Procedure: Prepare a series of at least five concentrations of this compound reference standard, typically from 50% to 150% of the nominal working concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

4.4. Accuracy

Accuracy is determined by recovery studies.

  • Procedure: Spike a placebo (if a formulated product) or a known sample with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4.5. Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ establish the sensitivity of the method for impurities.

  • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be sufficiently low to allow for the accurate measurement of impurities at the specified reporting threshold.

4.7. Robustness

Robustness is evaluated by making small, deliberate variations in the method parameters.

  • Procedure: Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Data Interpretation and Purity Calculation

The purity of the this compound sample is typically calculated using an area normalization method, assuming that all impurities have a similar response factor to the main component.

  • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

For a more accurate quantification of specific impurities, reference standards for those impurities would be required to determine their individual response factors.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable framework for the purity assessment of this compound. By following the outlined protocol and validation procedures, analytical laboratories can ensure the generation of accurate and defensible data, which is essential for regulatory compliance and for guaranteeing the quality and safety of this compound-containing products. The principles of forced degradation are central to establishing the stability-indicating nature of the method, providing confidence that all potential impurities and degradants can be effectively monitored throughout the lifecycle of the drug product.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • Pinsuwan, S., Alvarez-Núñez, F. A., Tabibi, S. E., & Yalkowsky, S. H. (1999). Degradation kinetics of 4-dedimethylamino this compound, a new anti-tumor agent, in aqueous solutions. International journal of pharmaceutics, 181(1), 31–40. [Link]

  • Bautista, R. P., Muñoz, J. C., Pagsuyoin, S. A. T., & Anderson, W. A. (2018). Simultaneous detection of tetracycline and its degradation byproducts using liquid chromatography-mass spectrometry with dual ionization source. Kimika, 29(2), 1-8. [Link]

  • Unissa, A., Koneru, A., & Khan, M. M. A. (2019). Development of Stability Indicating, Validated Liquid Chromatographic Method for Estimation of Sarecycline in its Formulations. Oriental Journal of Chemistry, 35(6). [Link]

  • Yuen, P. H., & Sokoloski, T. D. (1977). Kinetics of concomitant degradation of tetracycline to epitetracycline, anhydrotetracycline, and epianhydrotetracycline in acid phosphate solution. Journal of pharmaceutical sciences, 66(11), 1648–1650. [Link]

  • Pena, A., Lino, C. M., & Silveira, M. I. (1998). Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection. Journal of pharmaceutical and biomedical analysis, 18(4-5), 839–845. [Link]

  • Waters Corporation. Utilizing UPLC/MS for Conducting Forced Degradation Studies. [Link]

  • Sane, R. T., & Chawla, J. L. (2014). Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry, 59, 10-22. [Link]

  • Kahsay, G., Shraim, F., Villatte, P., Rotger, J., Cassus-Coussère, C., Van Schepdael, A., ... & Adams, E. (2013). Development and validation of a reversed phase liquid chromatographic method for analysis of oxytetracycline and related impurities. Journal of pharmaceutical and biomedical analysis, 75, 148-155. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press. [Link]

  • Pourmoslemi, S., Mirfakhraee, S., Yaripour, S., & Mohammadi, A. (2016). Development and Validation of a Stability-Indicating RP-HPLC Method for Rapid Determination of Doxycycline in Pharmaceutical Bulk and Dosage Forms. Pharmaceutical Sciences, 22(2), 96-104. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link]

  • Agilent Technologies. (2011). Analysis of Degradation Products of Doxycycline in Solution Exposed to Light and Elevated Temperatures Using the Agilent 1200 Infinity Series High Dynamic Range Diode Array Detector Impurity Analyzer System. [Link]

  • Basavaiah, K., & Somashekar, B. C. (2007). Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals. Jordan Journal of Chemistry, 2(2), 161-174. [Link]

  • Shelver, W. L., & Wammer, A. D. (2012). Development of a UHPLC-MS/MS method for the measurement of chlortetracycline degradation in swine manure. Analytical and bioanalytical chemistry, 402(5), 1877–1885. [Link]

  • Shimadzu. Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS. [Link]

  • Pourmoslemi, S., Mirfakhraee, S., Yaripour, S., & Mohammadi, A. (2016). Development and Validation of a Stability-Indicating RP-HPLC Method for Rapid Determination of Doxycycline in Pharmaceutical Bulk and Dosage Forms. Pharmaceutical Sciences, 22(2), 96-104. [Link]

  • Kahsay, G., Shraim, F., Villatte, P., Rotger, J., Cassus-Coussère, C., Van Schepdael, A., ... & Adams, E. (2013). Development and validation of a reversed phase liquid chromatographic method for analysis of oxytetracycline and related impurities. Journal of pharmaceutical and biomedical analysis, 75, 148-155. [Link]

  • Basavaiah, K., & Somashekar, B. C. (2007). Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals. Jordan Journal of Chemistry, 2(2), 161-174. [Link]

  • Li, L., Hu, Z., Jiang, J., Hang, T., & Lu, Y. (2025). Identification of related substances in minocycline hydrochloride via 2D-LC-Q-TOF/MS. Journal of Pharmaceutical and Biomedical Analysis, 262, 116862. [Link]

  • Kumar, A., & Rao, G. K. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Chemical Sciences Journal, 7(1), 1-6. [Link]

  • Bhavyasri, K., Mounika, C. H., Vallakeerthi, N., & Sumakanth, M. (2021). RP-HPLC Method Development and Validation for Determination of Tigecycline in Bulk and Pharmaceutical Dosage form. Journal of Pharmaceutical Research International, 273-282. [Link]

  • Sharma, G., & Saini, V. (2011). Development and validation of stability indicating HPLC method: A review. International Journal of Pharmaceutical Sciences and Research, 2(8), 1933. [Link]

  • Sonanis, M. C., & Rajput, A. P. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian journal of pharmaceutical sciences, 76(4), 319. [Link]

  • Tippa, D., & Singh, N. (2010). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. American Journal of Analytical Chemistry, 1(03), 95. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 20-31. [Link]

Sources

Determining Sancycline Efficacy Against Bacterial Pathogens Using the Broth Microdilution Method

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for determining the in vitro efficacy of Sancycline, a semi-synthetic tetracycline antibiotic, against clinically relevant bacterial strains. We present a detailed protocol for the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). This application note is intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing. The described methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.

Introduction: The Scientific Rationale

This compound is a tetracycline-class antibiotic that exerts its bacteriostatic effect by inhibiting protein synthesis.[1] Like other tetracyclines, it binds to the 30S ribosomal subunit of bacteria, which blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1] This action effectively prevents the addition of amino acids to the growing peptide chain, halting protein production and ultimately inhibiting bacterial growth. Understanding the precise concentration at which this compound inhibits bacterial growth is fundamental to its development and clinical application.

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2] The MIC is defined as the lowest concentration of an antibiotic that prevents the visible in vitro growth of a microorganism after a specified incubation period.[3] This quantitative measure is critical for evaluating the potency of new antibiotics, monitoring the emergence of resistance, and guiding therapeutic strategies.[3][4]

This protocol is designed to be a self-validating system. By incorporating standardized procedures, appropriate controls, and clear interpretation guidelines, researchers can have high confidence in the accuracy and reproducibility of their results.

Materials and Reagents

Antimicrobial Agent
  • This compound hydrochloride (Purity ≥98%)[5]

  • Dimethyl sulfoxide (DMSO), sterile

Bacterial Strains
  • Test organisms (e.g., clinical isolates)

  • Quality Control (QC) strains:

    • Escherichia coli ATCC® 25922™[6][7]

    • Staphylococcus aureus ATCC® 29213™[8]

Media and Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[9]

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard[10]

  • Sterile 96-well, U-bottom microtiter plates[3]

  • Sterile reagent reservoirs

  • Adhesive plate seals or lids

Equipment
  • Biosafety cabinet (Class II)

  • Incubator (35°C ± 2°C)[3]

  • Spectrophotometer or nephelometer

  • Vortex mixer

  • Calibrated single and multichannel micropipettes

Experimental Workflow: A Visual Guide

The following diagram outlines the critical steps of the broth microdilution protocol for determining the MIC of this compound.

BrothMicrodilutionWorkflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Sancycline_Prep Prepare this compound Stock Solution Serial_Dilution Perform 2-Fold Serial Dilution of this compound in 96-Well Plate Sancycline_Prep->Serial_Dilution Add to Plate Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Working_Suspension Create Final Working Bacterial Suspension Inoculum_Prep->Working_Suspension Dilute in CAMHB Inoculation Inoculate Plate with Working Bacterial Suspension Working_Suspension->Inoculation Add to Plate Serial_Dilution->Inoculation Incubation Incubate Plate (35°C, 16-20h) Inoculation->Incubation Read_Results Visually Read MIC (Lowest concentration with no growth) Incubation->Read_Results QC_Check Verify QC Strain MICs are within acceptable range Read_Results->QC_Check Report Report Test Isolate MICs QC_Check->Report If QC passes

Caption: Workflow for this compound MIC determination.

Detailed Step-by-Step Protocol

Preparation of this compound Stock Solution

The choice of solvent is critical for ensuring the complete solubilization of the antimicrobial agent, which is essential for accurate results. This compound is sparingly soluble in aqueous buffers but soluble in DMSO.[5]

  • Stock Solution: Prepare a 1280 µg/mL stock solution of this compound in sterile DMSO. This compound hydrochloride is a crystalline solid that should be handled with care in a biosafety cabinet.[5]

  • Solubility: Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary. For maximum solubility, this compound should first be dissolved in DMSO before further dilution in aqueous buffers.[5]

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Inoculum Preparation: The Foundation of Accuracy

The density of the bacterial inoculum is a critical variable that must be strictly controlled. An inoculum that is too dense can lead to falsely elevated MICs, while an overly dilute inoculum may result in falsely low MICs.[10]

  • Subculture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Suspension: Suspend the colonies in 5 mL of sterile saline. Vortex thoroughly to create a homogenous suspension.

  • Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance of 0.08 to 0.13 at 625 nm). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

  • Working Suspension: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution followed by a 1:2 dilution in the final plate.[10]

Microtiter Plate Preparation and Inoculation

This protocol is for a final volume of 100 µL per well. Adjust volumes accordingly if a different final volume is used.

  • Broth Dispensing: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • This compound Addition: Add 100 µL of a working this compound solution (prepared from the stock to be twice the highest desired final concentration, e.g., 128 µg/mL) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 50 µL from well 10. This will create a concentration gradient (e.g., 64 µg/mL to 0.125 µg/mL).

  • Controls:

    • Well 11 (Growth Control): Contains only CAMHB and the bacterial inoculum. This well must show distinct turbidity for the test to be valid.[2]

    • Well 12 (Sterility Control): Contains only CAMHB. This well must remain clear, confirming the sterility of the medium.[2]

  • Inoculation: Using a multichannel pipette, add 50 µL of the final bacterial working suspension to wells 1 through 11. Do not add bacteria to well 12.

Incubation
  • Sealing: Cover the plate with an adhesive seal or a lid to prevent evaporation and contamination.

  • Incubation Conditions: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[3] Do not stack plates more than four high to ensure consistent temperature distribution.[3]

Data Interpretation and Quality Control

Reading the MIC

After incubation, visually inspect the microtiter plate from the bottom using a reading mirror or by holding it up to a light source.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[2] Growth appears as turbidity or a pellet at the bottom of the well.

  • The growth control well (Well 11) should show clear turbidity.

  • The sterility control well (Well 12) should be clear.

For tetracyclines, it is important to disregard pinpoint growth at the bottom of the well when reading the MIC for Gram-positive bacteria.

Quality Control: Ensuring System Validity

Running QC strains with known susceptibility profiles is mandatory for every assay. This validates the entire testing system, including the media, inoculum, incubation, and the antibiotic itself.

The MIC values for the QC strains must fall within the acceptable ranges established by CLSI or EUCAST.

Table 1: Example this compound MIC Data and Quality Control

OrganismThis compound MIC (µg/mL)CLSI Acceptable QC Range for Tetracycline (µg/mL)Result
E. coli ATCC® 25922™1.00.5 - 2.0Pass
S. aureus ATCC® 29213™0.250.12 - 1.0Pass
Clinical Isolate 10.5N/A-
Clinical Isolate 2>64N/A-

Note: The QC ranges provided are for tetracycline and serve as an example. Laboratories should establish their own internal QC ranges for this compound based on CLSI M23 guidelines.

If QC results are out of range, the entire batch of tests must be considered invalid, and the assay should be repeated after troubleshooting.

Troubleshooting Common Issues

IssuePossible Cause(s)Corrective Action
No growth in control well Inoculum too light, inactive organism, incorrect incubation conditions.Verify inoculum preparation, use a fresh culture, and check incubator temperature.
Growth in sterility control well Contamination of media or reagents.Use fresh, sterile materials. Aseptically repeat the procedure.
QC MICs out of range (too high) Inoculum too heavy, antibiotic degradation.Re-standardize inoculum. Prepare fresh antibiotic dilutions from a new stock.
QC MICs out of range (too low) Inoculum too light, antibiotic solution too concentrated.Re-standardize inoculum. Verify stock solution calculation and dilution scheme.
Precipitation of this compound Poor solubility at certain concentrations.Ensure the initial stock is fully dissolved in DMSO before dilution in broth.[5]

Conclusion

The broth microdilution method, when performed with meticulous attention to detail and adherence to established standards, provides a reliable and quantitative assessment of this compound's in vitro activity. This protocol, grounded in the principles of scientific integrity, offers a robust framework for researchers to generate high-quality, reproducible data essential for the advancement of antimicrobial research and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for this compound in Bacterial Growth Inhibition Assays.
  • The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2022). Electronic Supplementary Information Table S1. Resistance profile of the set of clinical strains.
  • Benchchem. (n.d.).
  • EWC Diagnostics. (n.d.). Microbiological Quality Control.
  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022, April).
  • Korld. (n.d.). European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • EUCAST. (2023, March 13). European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • PubMed. (n.d.). Reproducibility of control strains for antibiotic susceptibility testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, May 6). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2025, January 14). CLSI M100™.
  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Clinical and Laboratory Standards Institute. (2024, January 23). Subcommittee on Antimicrobial Susceptibility Testing (AST).
  • PubMed. (2014, July 16). Quality control ranges for cefoperazone 30 μg disks for Staphylococcus aureus ATCC® 25923 and Escherichia coli ATCC® 25922. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Sancycline Technical Support Center: Optimizing Concentrations for Anti-Bacterial Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sancycline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this compound concentrations for anti-bacterial assays. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses foundational questions you might have before starting your experiments with this compound.

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a semi-synthetic, broad-spectrum tetracycline antibiotic.[1][2][3] Like other tetracyclines, it is primarily bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria outright.[4][5] Its mechanism of action involves reversibly binding to the 30S subunit of the bacterial ribosome.[2][6][7][][9] This binding action sterically blocks the docking of aminoacyl-tRNA to the 'A' site of the ribosome, which effectively halts protein synthesis and arrests bacterial replication.[5][6][7][][10] this compound has shown high activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic bacteria and some tetracycline-resistant strains.[2][7][11][12]

Q2: I'm starting a new project with this compound. What is the very first experiment I should perform to determine an effective concentration?

A2: The foundational experiment for determining the effective concentration of any new antibiotic against a specific bacterial strain is the Minimum Inhibitory Concentration (MIC) assay . The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] This value is the cornerstone for all subsequent susceptibility testing and provides the quantitative data needed to begin optimizing concentrations for more complex assays. The most common method for determining the MIC in a research setting is the broth microdilution method.[14][15][16]

Q3: How should I prepare a stock solution of this compound? It seems to have limited solubility in aqueous buffers.

A3: This is a critical step, as improper dissolution can lead to inaccurate concentration calculations and failed experiments. This compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[7][][11][12]

For maximum solubility and stability, it is highly recommended to first dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[11] This stock can then be aliquoted and stored at -20°C or -80°C for long-term use.[6] When you need to perform an experiment, you can thaw an aliquot and dilute it into your aqueous bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the desired final concentrations. It is crucial to note that aqueous solutions of tetracyclines can be unstable and should not be stored for more than one day.[11][17] Always prepare fresh dilutions from your DMSO stock for each experiment.

Q4: What solvent should I use for this compound and are there any I should avoid?

A4: The choice of solvent is critical for maintaining the integrity and activity of this compound. The table below summarizes recommended solvents and important considerations.

SolventSolubilityRecommended UseKey Considerations
Dimethyl Sulfoxide (DMSO) High (e.g., ~3 mg/mL to 83 mg/mL)[3][11]Primary choice for stock solutions. Use anhydrous (moisture-free) DMSO to prevent degradation.[3] Keep the final DMSO concentration in your assay low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
Dimethylformamide (DMF) Moderate (~0.3 mg/mL)[11]Alternative for stock solutions.Purge with an inert gas.[11] Similar to DMSO, keep the final concentration in the assay low.
70% Ethanol Variable, used for some tetracyclines.[17]Possible, but less common for this compound.May not be as effective as DMSO for achieving high stock concentrations. Always verify solubility.
Aqueous Buffers (e.g., PBS, Water) Sparingly soluble.[11]Not recommended for stock solutions. This compound is prone to hydrolysis and precipitation in aqueous solutions.[17] Only use for final dilutions immediately before use.

Note: Solubility values can vary between suppliers and batches. It is always best practice to consult the certificate of analysis provided with your specific lot of this compound.

Section 2: Experimental Protocols

Here we provide detailed, step-by-step methodologies for core experiments. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a global leader in setting standards for antimicrobial susceptibility testing.[18][19]

Protocol 2.1: Preparation of this compound Stock Solutions

Objective: To prepare a sterile, high-concentration stock solution of this compound in DMSO for use in anti-bacterial assays.

Materials:

  • This compound powder (crystalline solid)[11]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound needed. For a 10 mg/mL stock solution in 1 mL of DMSO:

    • Mass (mg) = Desired Concentration (mg/mL) x Final Volume (mL)

    • Mass = 10 mg/mL x 1 mL = 10 mg

  • Weighing: Carefully weigh out 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube thoroughly until the this compound powder is completely dissolved and the solution is clear. This may take several minutes.

  • Sterilization (Optional but Recommended): If needed, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store these aliquots at -20°C (for up to 1 year) or -80°C (for up to 2 years) to prevent degradation from repeated freeze-thaw cycles.[6]

Protocol 2.2: Performing a Broth Microdilution MIC Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain. This protocol is adapted from CLSI guidelines.[19][20]

Materials:

  • This compound DMSO stock solution (from Protocol 2.1)

  • Sterile 96-well, flat-bottom microtiter plates[16][21]

  • Target bacterial strain

  • Appropriate sterile liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)[21]

  • Sterile saline or PBS

  • Densitometer or spectrophotometer

  • 0.5 McFarland turbidity standard[22]

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: a. From an overnight culture plate, select 2-3 isolated colonies of the target bacteria. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[23] c. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.[22]

  • This compound Dilution Series: a. Prepare a 2x working solution of the highest this compound concentration to be tested in CAMHB. For example, if your highest desired concentration is 64 µg/mL, prepare a 128 µg/mL solution. Ensure the DMSO concentration remains below the toxic level. b. Add 100 µL of CAMHB to wells 2 through 11 of a column in the 96-well plate. c. Add 200 µL of the 128 µg/mL this compound working solution to well 1. d. Perform a 2-fold serial dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. e. Well 11 should contain only CAMHB (Growth Control). Well 12 should also contain only CAMHB (Sterility Control). This leaves you with 100 µL in wells 2-11 and 200 µL in well 1. Pipette out 100uL from well 1.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 1c) to wells 1 through 11. Do not add bacteria to well 12 (Sterility Control). b. The final volume in each well (1-11) is now 200 µL. The this compound concentrations and the bacterial density have been diluted by half, achieving the desired final test concentrations and an inoculum of 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[16]

  • Reading the MIC: a. After incubation, check the control wells. Well 11 (Growth Control) should be turbid. Well 12 (Sterility Control) should be clear. If controls are invalid, the assay must be repeated. b. Visually inspect the wells containing this compound. The MIC is the lowest concentration of this compound at which there is no visible turbidity (i.e., the first clear well).[13][16] For bacteriostatic agents like tetracyclines, you may disregard a small pinpoint button of growth at the bottom of the well.[22]

Section 3: Troubleshooting Guide

Even with perfect protocols, unexpected results can occur. This section addresses common problems in a Q&A format.

Q5: I see no inhibition of bacterial growth, even at the highest this compound concentration. What could be wrong?

A5: This is a common and frustrating issue. The cause can be biological or technical.

Potential Causes & Solutions:

  • Inherent or Acquired Resistance: The bacterial strain may possess resistance mechanisms against tetracyclines. The two most common mechanisms are:

    • Tetracycline Efflux Pumps: These are membrane proteins that actively pump the antibiotic out of the bacterial cell before it can reach its ribosomal target.[24][25][26]

    • Ribosomal Protection Proteins: These proteins bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.[24][25][26][27]

    • Solution: Verify the identity of your strain. If resistance is expected, you may be observing a true result. Consider testing a known susceptible quality control strain (e.g., E. coli ATCC 25922) in parallel to validate your assay setup and this compound activity.

  • Degraded this compound: The compound may have lost its activity.

    • Cause: Improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) or using an aqueous dilution that is too old.[6][11]

    • Solution: Use a fresh aliquot of your DMSO stock. If you suspect the entire stock is compromised, purchase a new vial of this compound.

  • Incorrect Inoculum Density: The bacterial inoculum may be too high.

    • Cause: An overly dense culture can overwhelm the antibiotic, a phenomenon known as the "inoculum effect."

    • Solution: Carefully repeat the inoculum preparation, ensuring it is standardized to a 0.5 McFarland turbidity standard before the final dilution step.[22][23]

  • Assay Media Components: Certain components in the media can interfere with tetracycline activity.

    • Cause: Divalent cations, such as Mg²⁺ and Ca²⁺, can chelate tetracycline antibiotics, reducing their effective concentration.

    • Solution: Use a standardized, recommended medium like Cation-Adjusted Mueller-Hinton Broth (CAMHB), which has controlled levels of these ions.[21]

Q6: My MIC results are inconsistent and vary significantly between experiments. Why is this happening?

A6: Reproducibility is key. Fluctuations in MIC values often point to subtle variations in experimental setup.

Potential Causes & Solutions:

  • Inoculum Variability: This is the most common cause of inconsistent MICs.

    • Solution: Strictly adhere to the inoculum preparation protocol in every experiment. Use a calibrated densitometer to standardize the 0.5 McFarland suspension and ensure you are using colonies from a fresh (18-24 hour) culture plate.

  • Pipetting Errors: Inaccurate serial dilutions will directly impact the final concentrations.

    • Solution: Use calibrated pipettes. When performing serial dilutions, ensure proper mixing at each step by pipetting up and down several times.

  • Incubation Time/Temperature Fluctuations:

    • Solution: Use a calibrated incubator and ensure the incubation time is consistent between experiments (e.g., 18-20 hours). Reading plates too early or too late can shift the apparent MIC.

  • Edge Effect in 96-Well Plates: Wells on the outer edges of a plate can be prone to faster evaporation, concentrating both the media and the antibiotic.

    • Solution: To mitigate this, you can avoid using the outermost wells for your assay or fill them with sterile water to create a humidity barrier.

Q7: I'm observing "skipped wells" or a "trailing endpoint" in my MIC assay. How do I interpret these results?

A7: These are well-documented phenomena in susceptibility testing and require careful interpretation.

  • Skipped Wells: This refers to a situation where you see growth at a higher concentration and no growth at a lower concentration (e.g., growth in the 4 µg/mL well, but no growth in the 2 µg/mL well).

    • Cause: This is often due to a small contamination error, an improperly mixed well, or a technical anomaly.

    • Interpretation Guideline: If a single well is skipped, the CLSI guideline is to read the MIC as the highest concentration with growth, effectively ignoring the skip.[15] However, if more than one well is skipped, the result is considered uninterpretable, and the test should be repeated.[15]

  • Trailing Endpoints: This is when you observe reduced growth (low turbidity) across a wide range of concentrations, making it difficult to determine a clear cutoff point of no growth.[28][29][30]

    • Cause: This phenomenon, while more extensively studied in antifungals, can occur with bacteriostatic agents like this compound.[29][31][32] It can be influenced by media composition, pH, or the specific bacterial strain.[31][32]

    • Interpretation Guideline: Read the endpoint as the lowest concentration that causes a significant reduction in growth (e.g., ~80% reduction) compared to the positive control well.[22] For tetracyclines, CLSI guidelines often state to disregard "pinpoint" growth.[22] If trailing is consistently a problem, ensure your inoculum density is not too low and that you are reading the plates after a consistent incubation period.

Q8: I see a precipitate in my this compound stock solution or in the assay plate. What should I do?

A8: Precipitation indicates that the drug is coming out of solution, which will make your results invalid.

Potential Causes & Solutions:

  • Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent or medium.

    • Solution (Stock): Ensure you are using anhydrous DMSO. If precipitation occurs upon freezing, gently warm the aliquot and vortex to redissolve before making your working dilutions. Do not use a stock that will not fully redissolve.

    • Solution (Assay Plate): This often happens when diluting a highly concentrated DMSO stock directly into an aqueous medium. To prevent this "shock" precipitation, perform an intermediate dilution step in a co-solvent or in media before the final dilution into the assay plate. Also, ensure the final DMSO concentration does not exceed 1-2%.

  • pH or Salt Incompatibility: this compound's solubility can be affected by the pH and salt concentration of the medium.

    • Solution: Stick to standardized, buffered media like CAMHB. Avoid preparing dilutions in unbuffered solutions like pure water.

Section 4: Visualization of Workflows

Visual aids can clarify complex experimental processes and troubleshooting logic.

Workflow for MIC Assay Optimization

The following diagram outlines the standard workflow for performing and validating a broth microdilution MIC assay with this compound.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis & Interpretation prep_stock Prepare this compound Stock in DMSO (Protocol 2.1) prep_media Prepare Serial Dilutions in 96-Well Plate prep_stock->prep_media prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_media->inoculate incubate Incubate Plate (18-24h, 35-37°C) inoculate->incubate read_controls Check Controls: Growth & Sterility incubate->read_controls read_mic Read MIC: Lowest Concentration with No Visible Growth read_controls->read_mic Controls OK troubleshoot Troubleshoot Unexpected Results (Section 3) read_controls->troubleshoot Controls Fail read_mic->troubleshoot Inconsistent/ Trailing Results valid_result Valid MIC Value Obtained read_mic->valid_result Clear Endpoint troubleshoot->prep_stock Repeat

Caption: Workflow for determining this compound MIC via broth microdilution.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common issues encountered during this compound concentration optimization.

Troubleshooting_Tree start Unexpected MIC Result no_inhibition Growth in All Wells (High MIC) start->no_inhibition inconsistent Inconsistent Results (Poor Reproducibility) start->inconsistent no_growth No Growth in Any Well (Including Control) start->no_growth cause_resist Cause: True Resistance? no_inhibition->cause_resist cause_inoc_var Cause: Inoculum Variation? inconsistent->cause_inoc_var cause_bac_dead Cause: Inoculum Not Viable? no_growth->cause_bac_dead cause_drug Cause: Inactive Drug? cause_resist->cause_drug No sol_qc Solution: Test QC Strain cause_resist->sol_qc Yes cause_inoculum Cause: Inoculum Too High? cause_drug->cause_inoculum No sol_drug Solution: Use Fresh Aliquot cause_drug->sol_drug Yes sol_inoculum Solution: Re-standardize Inoculum cause_inoculum->sol_inoculum Yes cause_pipette Cause: Pipetting Error? cause_inoc_var->cause_pipette No sol_inoc_rep Solution: Standardize Inoculum Preparation Rigorously cause_inoc_var->sol_inoc_rep Yes sol_pipette Solution: Calibrate Pipettes, Ensure Proper Mixing cause_pipette->sol_pipette Yes cause_media Cause: Media Issue? cause_bac_dead->cause_media No sol_bac_fresh Solution: Use Fresh Culture for Inoculum cause_bac_dead->sol_bac_fresh Yes sol_media_qc Solution: Check Media for Contamination/Expiry cause_media->sol_media_qc Yes

Caption: Decision tree for troubleshooting common MIC assay problems.

References

  • A Mini Review on the Mechanisms of Tetracycline Resistance in Bacterial Species. (n.d.). Google Books.
  • Burdett, V. (1991). Bacterial resistance to tetracycline: mechanisms, transfer, and clinical significance. Clinical Infectious Diseases, 13(Supplement_6), S499-S501.
  • Chopra, I., & Roberts, M. (2001). Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance. Microbiology and molecular biology reviews, 65(2), 232-260.
  • This compound (Bonomycin). (n.d.). MedChemExpress.
  • Grossman, T. H. (2016). Tetracycline Antibiotics and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(4), a025387.
  • Roberts, M. C. (1996). Tetracycline resistance determinants: mechanisms of action, regulation of expression, genetic mobility, and distribution. FEMS Microbiology Letters, 137(2-3), 89-96.
  • This compound - Product Information. (n.d.). Cayman Chemical.
  • This compound | CAS#808-26-4. (n.d.). MedKoo Biosciences.
  • The Role of this compound (CAS 808-26-4) in Antimicrobial Research. (2026, January 27). APIChem.
  • This compound | 808-26-4. (n.d.). ChemicalBook.
  • Revankar, S. G., Kirkpatrick, W. R., McAtee, R. K., Fothergill, A. W., Redding, S. W., Rinaldi, M. G., & Patterson, T. F. (1998). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Journal of Clinical Microbiology, 36(6), 1553-1557.
  • This compound, 808-26-4, SBR00097. (n.d.). Sigma-Aldrich.
  • Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 165.
  • Lee, S. C., Fung, C. P., & Lee, N. (2000). The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. Antimicrobial Agents and Chemotherapy, 44(4), 1111-1114.
  • The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. (n.d.). ResearchGate.
  • Revankar, S. G., Kirkpatrick, W. R., McAtee, R. K., Fothergill, A. W., Redding, S. W., Rinaldi, M. G., & Patterson, T. F. (1998). Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method. Journal of clinical microbiology, 36(6), 1553-1557.
  • This compound | CAS 808-26-4. (n.d.). AdipoGen Life Sciences.
  • Erickson, S., Sch-Brewer, A., & Melendez, K. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 3(2), 101342.
  • Waites, K. B., Bade, D. J., Bébéar, C., Brown, S. D., Davidson, M. K., Duffy, L. B., ... & CLSI Subcommittee on Mycoplasma Susceptibility Testing. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • CAS 808-26-4 (this compound). (n.d.). BOC Sciences.
  • Jones, R. N., Sader, H. S., & Flamm, R. K. (2013). Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens. Diagnostic microbiology and infectious disease, 76(1), 69-74.
  • This compound | CAS#:808-26-4. (n.d.). Chemsrc.
  • Lee, S. C., Fung, C. P., Lee, N., See, L. C., & Chen, Y. C. (2000). The trailing end point phenotype in antifungal susceptibility testing is pH dependent. Antimicrobial agents and chemotherapy, 44(4), 1111-1114.
  • Microbroth Dilution. (n.d.). MI - Microbiology.
  • Tetracycline. (n.d.). In Wikipedia.
  • This compound. (n.d.). Selleck Chemicals.
  • The chemical structures of this compound; key positions highlighted C7 and... (n.d.). ResearchGate.
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx.
  • Minimum Inhibitory Concentration (MIC) by broth microdilution... (n.d.). ResearchGate.
  • CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
  • Miller, A. J., Cates, C. N., & Schaeffer, A. J. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum, 12(5), e03816-23.
  • Tetracylines: Structure and Mechanism of Action | Antibiotics. (n.d.). Biology Discussion.
  • CLSI. (2017). Performance Standards for Antimicrobial Susceptibility Testing. 27th ed. CLSI supplement M100.
  • CLSI M100™. (2025, January 14). CLSI.
  • Disk Diffusion Susceptibility Test Troubleshooting Guide. (2025, August 9). ResearchGate.
  • Antibacterial Susceptibility Test Interpretive Criteria. (2026, February 5). FDA.
  • Tenover, F. C. (2024). Antimicrobial Susceptibility Testing. In StatPearls.
  • A Process For The Preparation Of Sarecycline. (n.d.). Quick Company.
  • Vasileiou, E., & Papandreou, A. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Life, 11(7), 683.
  • Antimicrobial Susceptibility Testing. (2017, March 29). myadlm.org.
  • Preparation of Stock Solution of Tetracycline (12 mg/ml). (2020, September 12). Laboratory Notes.
  • Antimicrobial Susceptibility Testing. (2025, March 26). scacm.org.
  • Warnings. (n.d.). EUCAST.
  • Antimicrobial Susceptibility Testing. (n.d.). Maryland Department of Health.

Sources

Sancycline light sensitivity and proper handling procedures

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for researchers working with Sancycline (6-demethyl-6-deoxytetracycline) . It is designed to bridge the gap between chemical properties and practical experimental handling.

Topic: Photostability, Handling, and Troubleshooting Target Audience: Drug Development Scientists & Analytical Chemists[1]

Module 1: The Science of Instability

Why is this compound light-sensitive? Unlike many reagents where "light sensitivity" is a vague precaution, this compound's reactivity is driven by a specific quantum mechanical event.[1] It acts as a Type II Photosensitizer .[1]

When this compound absorbs photons (specifically in the UVA and blue light spectrum,


 nm), it enters an excited triplet state (

).[1] This excited molecule transfers energy to ground-state molecular oxygen (

), converting it into Singlet Oxygen (

)
and other Reactive Oxygen Species (ROS).[1]

The Double-Edged Sword:

  • Self-Destruction (Photodegradation): The generated ROS attack the this compound molecule itself, causing oxidation (often turning the solution brown/red) and epimerization at the C4 position, rendering it biologically inactive.[1]

  • Phototoxicity: If this occurs in vivo or in cell culture, the ROS damage lipid membranes and DNA, causing cell death distinct from the antibiotic mechanism.[1]

Visualization: The Photochemical Cascade

The following diagram maps the degradation pathway.[2] Use this to understand why "amber glass" is a non-negotiable requirement.

SancyclineDegradation Light UVA/Blue Light (320-400 nm) Sancy This compound (Ground State) Light->Sancy Absorption Excited Excited Triplet State (³Sancy*) Sancy->Excited Excitation ROS Singlet Oxygen (¹O₂) & Superoxide Excited->ROS Energy Transfer to O₂ Oxygen Ground State O₂ Oxygen->ROS Epimer 4-Epi-Sancycline (Inactive Isomer) ROS->Epimer C4 Inversion Oxidized Quinone Products (Brown Coloration) ROS->Oxidized Ring Oxidation Tox Cellular/Tissue Phototoxicity ROS->Tox Membrane Damage

Figure 1: Mechanism of this compound photo-instability.[1] Light absorption triggers ROS generation, leading to both drug degradation and biological toxicity.[1]

Module 2: Validated Handling Protocols

Core Principle: this compound is lipophilic compared to standard tetracycline.[1] It dissolves poorly in water but readily in organic solvents.[1] Do not attempt to dissolve directly in aqueous buffer.

Protocol A: Reconstitution & Storage

Follow this workflow to prevent precipitation and degradation.[1]

ParameterSpecificationReason
Primary Solvent DMSO (Anhydrous)This compound solubility in DMSO is ~83 mg/mL.[1][3][4] Water solubility is negligible.[1]
Secondary Diluent PBS or Saline (pH 7.[1]2)Only add after DMSO dissolution.[1]
Max Aqueous Stability < 24 Hours Hydrolysis and epimerization accelerate in water.[1]
Storage (Powder) -20°CPrevents slow thermal degradation.[1]
Storage (Stock) -80°CDMSO stocks are stable for ~6 months.[1]
Protocol B: The "Dark Workflow"
  • Preparation: Dim room lights or work under yellow light (sodium vapor) if possible.

  • Weighing: Weigh powder quickly into an amber vial. If amber vials are unavailable, wrap a clear vial in aluminum foil before taring the balance.

  • Solubilization:

    • Add DMSO to the powder.[1][3]

    • Vortex vigorously until clear.[1]

    • Critical Check: Hold vial up to a light source (briefly) to ensure no crystals remain.[1]

  • Dilution:

    • Add aqueous buffer dropwise while vortexing.[1]

    • Stop point: If a precipitate forms, you have exceeded the solubility limit (approx.[1] 0.5 mg/mL in 1:1 DMSO:PBS). Sonicate immediately.

Module 3: Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: My this compound solution turned from yellow to brown/red. Is it still usable?

Answer: No.

  • Diagnosis: This indicates oxidative degradation (formation of quinone-like products).[1]

  • Cause: Exposure to light or high pH (>7.[1]5) for extended periods.[1]

  • Action: Discard the solution. The degradation products are not only inactive but potentially cytotoxic.

Q2: I see a fine precipitate after diluting my DMSO stock into culture media.

Answer: You likely hit the solubility cliff or chelated ions.

  • Mechanism 1 (Solubility): this compound is hydrophobic.[1] If the final DMSO concentration is too low (<0.1%) in a high-concentration drug spike, the drug will crash out.[1]

  • Mechanism 2 (Chelation): Tetracyclines chelate divalent cations (

    
    ).[1] High concentrations of these ions in media (like DMEM) can cause precipitation.[1]
    
  • Fix:

    • Increase the DMSO carrier concentration slightly (up to 0.5% is usually tolerated by cells).[1]

    • Sonicate the media for 5 minutes.

    • Verify concentration via HPLC if unsure.[1]

Q3: My in vivo results show high toxicity in the control group. Why?

Answer: Phototoxicity artifact. [1]

  • Scenario: You treated mice/cells with this compound and exposed them to ambient light.

  • Explanation: As shown in Figure 1, this compound generates singlet oxygen upon light exposure.[1] You are likely observing a photodynamic therapy (PDT) effect, not pharmacological toxicity.[1]

  • Fix: Keep animals/cells in the dark post-administration. Use red filters for observation if necessary.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Issue Detected Color Color Change? (Darkening/Browning) Start->Color Precip Precipitation/Cloudiness? Start->Precip Oxidation Oxidative Degradation (Discard Solution) Color->Oxidation Yes CheckpH Check pH (Keep < 7.5) Color->CheckpH No (Preventative) SolventCheck Is Primary Solvent DMSO? Precip->SolventCheck Sonicate Sonicate & Warm (37°C) SolventCheck->Sonicate Yes Restart Re-make: Dissolve in DMSO BEFORE adding water SolventCheck->Restart No (Water used first)

Figure 2: Rapid diagnostic logic for this compound solution issues.

References

  • Bialy, M. & Waldemar, A. (2018).[1] Tetracyclines function as dual-action light-activated antibiotics.[1][2] PLOS One.[1] Retrieved from [Link][1][2]

  • Hasan, T. & Khan, A.U. (1986).[1] Phototoxicity of the tetracyclines: photosensitized emission of singlet delta dioxygen. Proceedings of the National Academy of Sciences. (Foundational mechanism for tetracycline type II photochemistry).[1][5][6]

Sources

Technical Support Center: Troubleshooting Sancycline Solubility in Experimental Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for sancycline. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound in experimental settings. As a tetracycline-class antibiotic, this compound possesses a complex chemical structure that dictates its solubility behavior, particularly in aqueous buffers. This guide provides a question-and-answer-based approach to troubleshoot these issues, grounded in the principles of its physicochemical properties.

Section 1: Foundational Knowledge - Understanding this compound

Q1: What is this compound and why is its solubility a concern?

Answer: this compound is a semi-synthetic tetracycline antibiotic, available as a free base (CAS 808-26-4) or a hydrochloride (HCl) salt (CAS 6625-20-3).[1][2] Its structure, featuring multiple ionizable groups, makes it amphoteric and sparingly soluble in aqueous solutions, which is a primary hurdle in experimental design.[3][4] The hydrochloride salt form generally offers improved solubility in aqueous media compared to the free base.[5][6]

Expert Explanation: The this compound molecule has several acidic and basic functional groups, resulting in multiple pKa values, similar to other tetracyclines (pKa values of 3.3, 7.7, 9.7 for tetracycline).[7] This means its net charge and, consequently, its solubility, are highly dependent on the pH of the solution. At its isoelectric point, where the net charge is zero, its aqueous solubility is at its minimum. Furthermore, the large, relatively nonpolar fused ring system contributes to its overall low water solubility. Understanding these properties is the first step to preventing precipitation.

Section 2: Preparing Stock and Working Solutions

Q2: What is the recommended procedure for preparing a high-concentration stock solution of this compound?

Answer: The recommended solvent for preparing high-concentration stock solutions of this compound (both free base and HCl salt) is anhydrous Dimethyl Sulfoxide (DMSO).[3][8][9] this compound hydrochloride is significantly more soluble in DMSO (up to 20 mg/mL) than the free base form (~3 mg/mL).[10][11]

Expert Explanation: DMSO is a polar aprotic solvent capable of disrupting the intermolecular forces in the this compound crystal lattice, effectively solvating the molecule. It is critical to use anhydrous (water-free) DMSO, as moisture can reduce the solubility and long-term stability of the stock solution.[8] While other organic solvents like Dimethylformamide (DMF) or ethanol can be used, DMSO typically provides the highest solubility.[10][11]

Experimental Protocol: this compound Stock Solution Preparation
  • Select the Correct Form: Use this compound hydrochloride for better solubility in organic solvents and subsequent aqueous dilutions.[10]

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to achieve the target concentration (e.g., 10-20 mg/mL for the HCl salt).

  • Dissolution: Cap the tube tightly and vortex thoroughly for 2-5 minutes.[12] If needed, gentle warming in a 37°C water bath can aid dissolution.

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.[3][13] Stock solutions in DMSO are typically stable for at least a year when stored correctly.[14]

Q3: My this compound precipitated immediately after I diluted my DMSO stock into my aqueous buffer. What went wrong?

Answer: This is the most common solubility issue and is caused by the rapid change in solvent polarity. When the DMSO stock is added to an aqueous buffer (like PBS or Tris), the this compound molecules, which are poorly soluble in water, crash out of the solution.[12] You have likely exceeded the maximum solubility of this compound in the final aqueous environment.

Expert Explanation: This is a classic case of anti-solvent precipitation. This compound is stable in the high-DMSO environment of the stock solution. Upon dilution, the percentage of DMSO drops dramatically, and water becomes the primary solvent. Since this compound's aqueous solubility is very low (e.g., ~0.5 mg/mL in a 1:1 DMSO:PBS solution), even a small volume of concentrated stock can easily oversaturate the final solution, leading to immediate precipitation.[3][11]

To avoid this, always add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps to disperse the this compound molecules quickly, preventing localized high concentrations that initiate precipitation.

cluster_workflow Recommended Workflow for Aqueous Solution Preparation start Weigh this compound HCl Powder dissolve Dissolve in Anhydrous DMSO to create concentrated stock (e.g., 20 mg/mL) start->dissolve vortex Vortex/Warm (37°C) until fully dissolved dissolve->vortex store Aliquot and store stock at -20°C or -80°C vortex->store dilute Add DMSO stock dropwise to vigorously stirring buffer store->dilute Use fresh aliquot prepare Prepare final aqueous buffer (e.g., PBS pH 7.2) prepare->dilute use Use working solution immediately dilute->use

Caption: Workflow for preparing this compound working solutions.

Section 3: Troubleshooting Guide for Aqueous Buffers

Q4: How does the pH of my buffer affect this compound solubility?

Answer: The pH of your buffer is a critical factor. As an amphoteric molecule, this compound's solubility changes significantly with pH. Generally, the solubility of tetracyclines increases in acidic conditions (pH < 3) as the molecule becomes protonated and more polar.[15] However, stability can be compromised at very low pH.[7] Under basic conditions, degradation via oxidation can occur.[16]

Expert Explanation: The pH-solubility profile of tetracyclines can be complex. For some, like tetracycline HCl, solubility consistently increases as pH drops.[15] For others, solubility may peak at a specific acidic pH (e.g., ~2.8) and then decrease at even lower pH values due to the common ion effect, where excess chloride ions from HCl suppress the dissolution of the hydrochloride salt.[15] For most cell culture and biological assays performed around neutral pH (7.0-7.4), this compound is near its least soluble state. Adjusting the buffer pH slightly may help, but it must be balanced with experimental compatibility and compound stability.

cluster_ph Conceptual pH-Dependent Ionization of this compound ph_scale Low pH (Acidic) <--- pH Scale ---> High pH (Alkaline) low_ph Predominantly Cationic (Protonated) - Higher Aqueous Solubility - Risk of Epimerization neutral_ph Zwitterionic/Neutral (Near Isoelectric Point) - Lowest Aqueous Solubility - Prone to Precipitation low_ph->neutral_ph Increasing pH high_ph Predominantly Anionic (Deprotonated) - Moderate Solubility - Risk of Oxidative Degradation neutral_ph->high_ph Increasing pH

Caption: Effect of pH on this compound's charge and solubility.

Q5: Can I use buffers or media containing divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺)?

Answer: It is strongly advised to avoid or minimize the concentration of divalent cations in your this compound solutions. Tetracyclines are well-known chelating agents for divalent and trivalent metal ions. This interaction can lead to the formation of insoluble this compound-metal complexes, causing precipitation and reducing the effective concentration of the active compound.[15]

Expert Explanation: The multiple hydroxyl and carbonyl groups on the this compound backbone act as a perfect binding pocket for metal ions like Ca²⁺ and Mg²⁺. This chelation results in a complex that is often much less soluble than the free drug. This is particularly problematic in complex cell culture media like DMEM or RPMI-1640, which contain significant concentrations of these ions. If you must use such media, prepare a more concentrated intermediate dilution of this compound in a simple buffer (like PBS) before the final dilution into the complex media to minimize direct contact with high concentrations of both this compound and metal ions.

Q6: My this compound solution was initially clear but became cloudy after a few hours at room temperature or 4°C. What is happening?

Answer: This indicates either slow precipitation due to oversaturation or chemical degradation. Aqueous solutions of this compound are not stable and should be prepared fresh and used immediately. Storing diluted aqueous solutions, even for a day, is not recommended.[3]

Expert Explanation: There are two likely mechanisms at play:

  • Kinetic vs. Thermodynamic Solubility: Your solution might have been kinetically trapped in a supersaturated state upon initial dilution. Over time, the molecules rearrange to form a more thermodynamically stable precipitate. Temperature changes can accelerate this process.

  • Chemical Degradation: Tetracyclines can undergo degradation in aqueous solutions, especially when exposed to light or non-optimal pH.[16] Degradation products may be less soluble and precipitate out, causing turbidity.[17] For tetracycline, solutions can become turbid on standing due to hydrolysis.[7]

Section 4: Data Tables and Troubleshooting Flowchart

Quantitative Solubility Data
CompoundSolventConcentrationReference
This compound (Free Base)DMSO~3 mg/mL[3][11]
This compound (Free Base)DMF~0.3 mg/mL[3][11]
This compound (Free Base)1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[3][11]
This compound HClDMSO20 mg/mL[10]
This compound HClDMF20 mg/mL[10]
This compound HClEthanol5 mg/mL[10]
This compound HCl1:5 DMSO:PBS (pH 7.2)0.15 mg/mL[10]
Buffer Compatibility Guide
Buffer SystemKey ConsiderationsCompatibility Risk
PBS (Phosphate-Buffered Saline)pH ~7.4. Generally free of divalent cations.Good
Tris (Tris(hydroxymethyl)aminomethane)pH range 7-9. Can interact with some enzymes.Good
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)pH range 6.8-8.2. Good for cell culture overlays.Good
DMEM / RPMI / Cell Culture Media Contains Ca²⁺, Mg²⁺, amino acids, and salts.High (Risk of chelation and precipitation)
Citrate or Acetate Buffers Acidic pH range.Moderate (May improve solubility but check for experimental compatibility and compound stability)
Troubleshooting Flowchart

cluster_troubleshoot Troubleshooting this compound Precipitation start Precipitate Observed in Aqueous Working Solution q1 When did it precipitate? start->q1 a1_imm Immediately upon dilution q1->a1_imm a1_time Over time (minutes/hours) q1->a1_time q2 What is your final concentration? a1_imm->q2 q3 What buffer/media are you using? a1_time->q3 sol_limit Likely exceeded max solubility. ACTION: Lower final concentration. Use vigorous mixing during dilution. q2->sol_limit cations Contains divalent cations (Ca²⁺, Mg²⁺)? q3->cations cation_yes Chelation is likely causing precipitation. ACTION: Use a cation-free buffer like PBS or Tris. cations->cation_yes Yes q4 How was the solution stored? cations->q4 No storage Stored at RT or 4°C? Exposed to light? q4->storage storage_yes Instability/degradation is likely. ACTION: Prepare fresh solution immediately before each use. Protect from light. storage->storage_yes Yes

Caption: A decision tree for diagnosing precipitation issues.

References

  • DEVELOPMENT AND ASSESSMENT OF MINOCYCLINE SUSTAINED RELEASE CAPSULE FORMULATIONS. CORE. [Link]

  • Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin. CICECO. [Link]

  • Pinsuwan S, Alvarez-Núñez FA, Tabibi ES, Yalkowsky SH. Degradation kinetics of 4-dedimethylamino this compound, a new anti-tumor agent, in aqueous solutions. Int J Pharm. 1999;181(1):31-40. [Link]

  • Tetracycline Water Soluble Formulations with Enhanced Antimicrobial Activity. PMC. [Link]

  • A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions. J-Stage. [Link]

  • Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. ACS Publications. [Link]

  • This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • CN106831479A - A kind of preparation method of minocycline hydrochloride.
  • A Process For The Preparation Of Sarecycline. Quick Company. [Link]

  • A Comprehensive Review of Analytical Techniques for Doxycycline and Its Metabolites. Biomedical Chromatography. [Link]

  • CN103387511A - Preparation method for this compound.
  • Screening method for the determination of selected tetracyclines in water by liquid chromatography with diode array detector. SciSpace. [Link]

  • An indirect competitive assay-based method for the sensitive determination of tetracycline residue using a real-time fluorescence-based quantitative polymerase chain reaction. RSC Publishing. [Link]

  • Solubility and stability. Dechra. [Link]

  • Photocatalytic degradation of tetracycline antibiotic over a flower-like S-doped BiOBr. Frontiers. [Link]

  • This compound. PubChem - NIH. [Link]

  • Determination of sarecycline by UPLC-MS/MS and its application to pharmacokinetic study in rats. ScienceOpen. [Link]

  • Stability study of tetracycline drug in acidic and alkaline solutions by colorimetric method. ResearchGate. [Link]

  • Enhanced Degradation of Different Tetracyclines by Nonthermal Plasma and Activated Persulfate. MDPI. [Link]

  • Factors affecting stability of drugs. Slideshare. [Link]

  • Common Cell Culture Problems: Precipitates. Rockland Immunochemicals. [Link]

  • The chemical structures of this compound; key positions highlighted C7 and... ResearchGate. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

Sources

Sancycline Incubation: Technical Support & Optimization Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sancycline, a tetracycline-class antibiotic utilized for regulating gene expression in inducible systems (e.g., Tet-On/Tet-Off). This guide provides in-depth troubleshooting and optimization strategies in a direct question-and-answer format to help you achieve precise and reproducible control over your experiments.

While Doxycycline is more commonly cited in literature for these systems, this compound functions by an identical mechanism.[1][2][3] The principles and protocols outlined here are therefore directly applicable and provide a robust framework for optimizing this compound in your specific cellular context.

Frequently Asked Questions & Troubleshooting

FAQ 1: I am using this compound for the first time. What is a good starting concentration and incubation time?

A robust starting point for most mammalian cell lines is a this compound concentration between 100 ng/mL and 1,000 ng/mL .[4] A standard initial incubation time is 24 hours .[5][6]

Causality: This concentration range is effective for most modern Tet-inducible systems, which are often highly sensitive.[1][7] A 24-hour incubation is typically sufficient to allow for the transcription and translation of the target gene to a detectable level, whether it's a fluorescent reporter or a protein of interest to be measured by Western blot.[4][5][6] However, this is only a starting point; optimization is critical for novel cell lines or genes.

FAQ 2: My target gene is not being induced (or is induced very weakly). How can I troubleshoot this?

This is a common issue that can be resolved by systematically evaluating the key parameters of your experiment. The primary variables to investigate are the integrity of your engineered cell line, the concentration of this compound, and the duration of incubation.

Follow this logical workflow to diagnose the issue:

Troubleshooting_Poor_Induction Start Start: No/Low Induction Check_Vector Step 1: Verify System Integrity - Sequence vector - Confirm transactivator expression - Test with positive control (e.g., Luciferase) Start->Check_Vector Dose_Response Step 2: Optimize this compound Dose (Run Dose-Response Experiment) See Protocol 1 Check_Vector->Dose_Response If system is verified Time_Course Step 3: Optimize Incubation Time (Run Time-Course Experiment) See Protocol 2 Dose_Response->Time_Course If induction is still low at high concentrations Problem_Solved Problem Solved Time_Course->Problem_Solved

Caption: Workflow for troubleshooting poor gene induction.

FAQ 3: How do I determine the optimal this compound incubation time for my specific experiment?

The optimal incubation time depends on the kinetics of your entire biological system, from transcription to the stability of the final protein. A time-course experiment is the definitive method to determine this.

Causality & Scientific Logic: Upon this compound addition in a Tet-On system, the reverse tetracycline transactivator (rtTA) binds to the Tetracycline Response Element (TRE) in the promoter, initiating transcription.[1] This is a rapid event. However, the subsequent steps—mRNA processing, export, translation, and protein folding—all take time. Furthermore, the half-life of your specific protein of interest dictates its accumulation rate. A very stable protein will accumulate steadily over a long period, whereas an unstable protein may reach its peak level quickly and then plateau. For gene knockdown via shRNA, even longer incubation times (e.g., 72-96 hours) are often required to allow for the degradation of the pre-existing pool of the target protein.[6]

Refer to Protocol 2: Performing a Time-Course Experiment for a detailed methodology.

FAQ 4: I am observing high background ("leaky") expression without this compound. What can I do?

Leaky expression can confound results by masking the true induced effect. It typically arises from two sources: the inherent basal activity of the promoter or trace amounts of tetracycline-class antibiotics in the culture medium.

Troubleshooting Steps:

  • Use Tetracycline-Free Serum: Standard fetal bovine serum (FBS) can contain residual tetracyclines from cattle feed, which is sufficient to cause low-level induction. Switch to a high-quality, "Tetracycline-Free" or "Tet-System Approved" FBS.

  • Reduce this compound Concentration: If you have high induction, you may be able to use a much lower this compound concentration that is below the threshold for leaky expression but still sufficient for activation. This can be determined from your dose-response curve (see Protocol 1 ).

  • Vector Design: Some modern vectors incorporate a tetracycline-controlled transcriptional silencer (tTS) that actively represses the promoter in the absence of the inducer, significantly reducing leakiness.[8] If leakiness is a persistent issue, consider re-cloning into a more advanced vector system.

FAQ 5: My cells are showing signs of toxicity (e.g., slow growth, death) after this compound treatment. How can I fix this?

Toxicity is generally concentration- and time-dependent. While this compound is used at concentrations far below its antibiotic threshold, high levels or prolonged exposure can have off-target effects.[9]

Causality: Tetracycline analogs can inhibit mitochondrial protein synthesis at high concentrations, which can lead to reduced cell proliferation and viability.[9] It is also possible that high-level overexpression of your specific gene of interest is itself toxic.

Mitigation Strategies:

  • Perform a Dose-Response Experiment: This is critical. Identify the lowest possible concentration of this compound that still provides robust induction (see Protocol 1 ). This minimizes off-target effects.

  • Run a Viability Control: When performing your dose-response and time-course experiments, include a parallel plate of your parental cells (or cells with a non-toxic reporter like GFP) treated with the same this compound concentrations. This will distinguish between toxicity from this compound itself and toxicity from your induced gene.

  • Limit Incubation Time: Use the shortest incubation time necessary to achieve your desired biological effect, as determined by your time-course experiment (see Protocol 2 ).

FAQ 6: For my long-term experiment (>48 hours), do I need to do anything special?

Yes. Tetracycline and its analogs, including this compound, are not indefinitely stable in culture medium at 37°C. Doxycycline, a close analog, has a half-life of approximately 24 hours in culture.[6][7]

Best Practice: To ensure consistent induction throughout a long-term experiment, you should perform a full media change, replenishing with fresh media containing the optimal concentration of this compound every 48 hours .[7]

Data Summary & Visualization

Mechanism of the Tet-On System

Tet_On_Mechanism cluster_nucleus Nucleus This compound This compound rtTA_inactive rtTA Transactivator (Inactive) This compound->rtTA_inactive Binds to rtTA_active Active Complex rtTA_inactive->rtTA_active Conformational Change TRE TRE Promoter rtTA_active->TRE Binds to GOI Gene of Interest mRNA mRNA GOI->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Simplified pathway of gene induction in a Tet-On system.

Table 1: Troubleshooting Guide Summary
Issue Primary Cause Recommended Action Relevant Protocol
No/Low Induction Sub-optimal inducer concentration or timing.Perform a dose-response curve, followed by a time-course experiment.Protocol 1 & 2
High Background Contaminants in serum or overly sensitive system.Use tetracycline-free FBS; lower this compound concentration.Protocol 1
Cell Toxicity This compound concentration is too high or prolonged exposure.Determine the lowest effective concentration and shortest necessary incubation time.Protocol 1 & 2
Inconsistent Results Degradation of this compound in long-term culture.Replenish media with fresh this compound every 48 hours.N/A

Experimental Protocols

Protocol 1: Performing a Dose-Response Experiment to Determine Optimal this compound Concentration

This protocol will identify the ideal this compound concentration that provides maximum gene induction with minimal toxicity.

Methodology:

  • Cell Plating: Plate your stably transfected cells in a 12-well or 24-well plate at a density that will result in 70-80% confluency after 24 hours. Include a well for a "no this compound" control.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in your complete culture medium. A good range to test is: 10 ng/mL, 50 ng/mL, 100 ng/mL, 250 ng/mL, 500 ng/mL, and 1000 ng/mL.

  • Induction: After 24 hours of cell growth, aspirate the old medium and replace it with the medium containing the different this compound concentrations.

  • Incubation: Incubate the cells for a standard duration, typically 24 hours.[4]

  • Harvest and Assay: Harvest the cells. Analyze the expression of your gene of interest (e.g., by qPCR for mRNA or Western blot/flow cytometry for protein).

  • Analysis: Plot the induction level versus the this compound concentration. The optimal concentration is typically the lowest point on the curve that gives the maximum (or near-maximum) induction level before plateauing.

Protocol 2: Performing a Time-Course Experiment to Characterize Induction Dynamics

This protocol determines how long it takes for your induced protein to reach a detectable or peak level.

Methodology:

  • Cell Plating: Plate your cells across multiple wells or plates to allow for harvesting at different time points.

  • Induction: Add this compound at the optimal concentration determined in Protocol 1 to all wells simultaneously.

  • Harvesting: Harvest cells at a series of time points. A recommended series is: 0 hours (uninduced control), 4h, 8h, 12h, 24h, 48h, and 72h.[5]

  • Assay: Analyze the expression of your gene of interest at each time point using your chosen method (e.g., qPCR, Western blot).

  • Analysis: Plot the expression level against time. This will reveal the dynamics of induction and help you select the most appropriate incubation time for future experiments. For example, if you are studying an early cellular response, you may choose an 8-hour time point, whereas for maximum protein production, a 48-hour time point might be superior.

References

  • Singhal, N., & Perry, J. A. (2013). Generation of Stable Human Cell Lines with Tetracycline-inducible (Tet-on) shRNA or cDNA Expression. Journal of Visualized Experiments. Retrieved from [Link]

  • Campos, F., Couto, N., Santos, T., et al. (2015). Evaluation of Cytotoxicity and Cell Death Induced In Vitro by Saxitoxin in Mammalian Cells. Journal of Toxicology and Environmental Health, Part A. Retrieved from [Link]

  • TOKU-E. (n.d.). Tetracycline Protocol and Selection Guide. ABO. Retrieved from [Link]

  • Takara Bio. (2015). Tet-One™ Inducible Expression System User Manual. Retrieved from [Link]

  • Das, A. T., Tenenbaum, L., & Berkhout, B. (2016). Tet-On Systems For Doxycycline-inducible Gene Expression. Current Gene Therapy. Retrieved from [Link]

  • Ahler, E., Sullivan, W. J., Cass, A., et al. (2020). Doxycycline at Low Concentrations Could Influence Your Experimental Results When Working With Prostate Cancer Cell Lines. Anticancer Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Tetracycline induction and dose selection. Retrieved from [Link]

  • Bentham Science. (n.d.). Tet-On Systems For Doxycycline-inducible Gene Expression. Retrieved from [Link]

  • PubMed. (2016). Tet-On Systems For Doxycycline-inducible Gene Expression. Retrieved from [Link]

  • ResearchGate. (2019). What should be the optimal doxycycline concentration to induce tet-on system in mammalian cells in-vitro? Retrieved from [Link]

  • VectorBuilder. (n.d.). Inducible Gene Expression Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity assay in mammalian cells. Retrieved from [Link]

  • Addgene. (n.d.). Protocols Inoculating a Liquid Bacterial Culture. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity versus viability effects of minocycline on the MCF-7 cells. Retrieved from [Link]

  • Pop, O. L., Trif, M., Pelin, A. M., et al. (2022). Assessment of the In Vitro Cytotoxic Profile of Two Broad-Spectrum Antibiotics—Tetracycline and Ampicillin—On Pharyngeal Carcinoma Cells. International Journal of Molecular Sciences. Retrieved from [Link]

  • MDPI. (2016). Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Sancycline and Doxycycline Efficacy Against Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless rise of antibiotic resistance, particularly in formidable pathogens like Staphylococcus aureus, necessitates a continuous and rigorous evaluation of our antimicrobial armamentarium. Methicillin-resistant S. aureus (MRSA) presents a significant therapeutic challenge, driving the investigation of both novel and existing compounds. Within the tetracycline class of antibiotics, doxycycline has long been a clinical workhorse for treating skin and soft tissue infections caused by community-associated MRSA (CA-MRSA).[1] However, the emergence of tetracycline-resistant strains warrants a closer examination of alternative tetracyclines, such as the semi-synthetic derivative, sancycline. This guide provides an in-depth, objective comparison of the efficacy of this compound and doxycycline against resistant S. aureus, grounded in available experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Foundation with Subtle Distinctions

Both this compound and doxycycline are members of the tetracycline family and share a fundamental mechanism of action. They are bacteriostatic agents that inhibit bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit.[2][3] This binding sterically hinders the attachment of aminoacyl-tRNA to the A site of the ribosome, thereby preventing the addition of amino acids to the growing polypeptide chain and ultimately halting bacterial growth.[2][4][5]

  • Doxycycline: A semi-synthetic derivative of oxytetracycline, doxycycline exhibits enhanced pharmacokinetic properties, including high oral bioavailability and a longer half-life, which contribute to its clinical utility.[1]

  • This compound: Also a semi-synthetic tetracycline, this compound (6-demethyl-6-deoxytetracycline) is noted for its activity against a broad spectrum of bacteria, including some tetracycline-resistant strains.[6]

The chemical structures of these compounds, while sharing the core tetracycline four-ring system, possess distinct modifications that can influence their interaction with the ribosomal target and their susceptibility to resistance mechanisms.

Navigating Resistance: Efflux Pumps and Ribosomal Protection

Resistance to tetracyclines in Staphylococcus aureus is primarily mediated by two well-characterized mechanisms:

  • Efflux Pumps: These are membrane-associated proteins that actively transport tetracycline antibiotics out of the bacterial cell, preventing them from reaching their ribosomal target in sufficient concentrations.

  • Ribosomal Protection Proteins: These proteins interact with the ribosome to dislodge the bound tetracycline, allowing protein synthesis to resume.[5]

The efficacy of this compound and doxycycline against resistant S. aureus is therefore contingent on their ability to overcome these resistance mechanisms.

In Vitro Efficacy: A Head-to-Head Data Synthesis

Direct comparative studies evaluating this compound and doxycycline against the same panel of resistant S. aureus isolates are limited in the public domain. However, by synthesizing data from independent studies, we can construct a comparative overview of their in vitro potency.

Parameter This compound Doxycycline Source(s)
MIC against Tetracycline-Resistant S. aureus 0.06 - 1 µg/mlMIC50: 0.25 µg/mL against CA-MRSA[1][6]
Bactericidal/Bacteriostatic Activity Bacteriostatic (presumed)Bacteriostatic[7]

Key Insights from In Vitro Data:

  • Potency against Resistant Strains: Available data suggests that this compound is active against tetracycline-resistant S. aureus, with Minimum Inhibitory Concentrations (MICs) in the range of 0.06 to 1 µg/ml.[6] This indicates that this compound may be able to evade or is less affected by the common tetracycline resistance mechanisms present in these strains.

  • Doxycycline's Established Activity: Doxycycline has demonstrated potent in vitro activity against many CA-MRSA strains, with a reported MIC50 of 0.25 µg/mL.[1] However, its efficacy can be compromised in strains harboring specific tetracycline resistance determinants.

In Vivo Efficacy: Preclinical Animal Models

Animal models of infection provide a crucial translational bridge between in vitro activity and potential clinical efficacy.

Animal Model This compound Doxycycline Source(s)
Murine S. aureus Infection Model ED50: 0.46 mg/kg (IV), 0.6 mg/kg (SC)Demonstrated efficacy in murine thigh infection model[6][8]

Insights from In Vivo Data:

  • This compound's In Vivo Potential: this compound has demonstrated in vivo activity against S. aureus in a murine model, with effective dose 50% (ED50) values of 0.46 mg/kg for intravenous administration and 0.6 mg/kg for subcutaneous administration.[6] This suggests that this compound can achieve sufficient concentrations in vivo to exert an antibacterial effect.

  • Doxycycline's Efficacy in Animal Models: Doxycycline has also shown efficacy in a murine thigh infection model against CA-MRSA.[8] These studies are critical for understanding the pharmacokinetic and pharmacodynamic properties of the drug in a living system.

Experimental Protocols for Comparative Efficacy Assessment

To facilitate further research and a direct comparison of this compound and doxycycline, the following detailed experimental protocols are provided.

Protocol 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol outlines the broth microdilution method to determine the MIC and MBC, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound and doxycycline that inhibits visible growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (MBC) of resistant S. aureus.

Materials:

  • Resistant S. aureus isolates (e.g., MRSA strains with characterized tetracycline resistance mechanisms)

  • This compound and doxycycline analytical grade powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Spectrophotometer

Workflow Diagram:

MIC_MBC_Workflow cluster_prep Preparation cluster_incubation Incubation & Reading cluster_mbc MBC Determination P1 Prepare stock solutions of This compound and doxycycline P2 Prepare serial two-fold dilutions in 96-well plates P1->P2 I1 Inoculate plates with bacterial suspension P2->I1 P3 Prepare standardized inoculum of S. aureus (0.5 McFarland) P4 Dilute inoculum to final concentration in CAMHB P3->P4 P4->I1 I2 Incubate at 35°C for 16-20 hours I1->I2 R1 Read MIC: Lowest concentration with no visible growth I2->R1 M1 Plate aliquots from clear wells (≥MIC) onto agar plates R1->M1 M2 Incubate plates at 35°C for 18-24 hours M1->M2 M3 Count colonies and calculate CFU/mL M2->M3 M4 Determine MBC: Lowest concentration with ≥99.9% killing M3->M4 Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling & Plating cluster_analysis Data Analysis S1 Prepare standardized inoculum of S. aureus S2 Inoculate flasks with CAMHB and bacterial suspension S1->S2 S3 Add this compound or doxycycline at desired concentrations (e.g., 1x, 2x, 4x MIC) S2->S3 T1 Incubate at 37°C with shaking S3->T1 T2 Collect aliquots at specific time points (0, 2, 4, 8, 24h) T1->T2 T3 Perform serial dilutions in sterile saline T2->T3 T4 Plate dilutions onto Mueller-Hinton agar T3->T4 A1 Incubate plates and count colonies T4->A1 A2 Calculate CFU/mL for each time point A1->A2 A3 Plot log10 CFU/mL vs. time A2->A3 A4 Analyze killing kinetics A3->A4

Caption: Workflow for time-kill curve analysis.

Step-by-Step Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum of the resistant S. aureus strain as described in the MIC/MBC protocol.

  • Set Up Cultures: Inoculate flasks containing CAMHB with the bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Add Antibiotics: Add this compound or doxycycline to the flasks at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.

  • Incubation and Sampling: Incubate the flasks at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask.

  • Serial Dilution and Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline and plate a known volume of the appropriate dilutions onto Mueller-Hinton agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours and then count the number of viable colonies.

  • Data Analysis: Calculate the CFU/mL for each time point and antibiotic concentration. Plot the log10 CFU/mL against time for each concentration to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Protocol 3: Murine Skin Infection Model

This protocol describes a murine model of skin infection to evaluate the in vivo efficacy of this compound and doxycycline against resistant S. aureus.

Objective: To compare the ability of this compound and doxycycline to reduce the bacterial burden in a localized skin infection caused by resistant S. aureus.

Materials:

  • Female SKH1 or BALB/c mice (6-8 weeks old)

  • Resistant S. aureus strain

  • This compound and doxycycline for injection or oral gavage

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • Sterile saline

  • Bioluminescent imager (if using a luminescent bacterial strain)

Workflow Diagram:

InVivo_Workflow cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation W1 Anesthetize mice W2 Create a superficial skin wound W1->W2 W3 Inoculate wound with resistant S. aureus W2->W3 T1 Administer this compound, doxycycline, or vehicle control W3->T1 T2 Continue treatment for a defined period (e.g., 3-5 days) T1->T2 E1 Monitor mice for clinical signs T2->E1 E2 Measure bacterial burden (bioluminescence or CFU counting) T2->E2 E3 Excise skin tissue at the end of the experiment E4 Homogenize tissue and plate for CFU enumeration E3->E4 E5 Analyze and compare bacterial loads E4->E5

Caption: Workflow for murine skin infection model.

Step-by-Step Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for at least 72 hours before the experiment. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Anesthesia and Wounding: Anesthetize the mice using a suitable anesthetic. Shave the dorsal area and create a superficial or full-thickness skin wound using sterile surgical scissors.

  • Infection: Inoculate the wound with a defined concentration of the resistant S. aureus strain suspended in sterile saline.

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with this compound, doxycycline, or a vehicle control. Administer the drugs via an appropriate route (e.g., subcutaneous injection, oral gavage) at predetermined doses and frequencies for a set duration (e.g., 3-5 days).

  • Monitoring: Monitor the mice daily for clinical signs of infection, and if using a bioluminescent strain, measure the bacterial burden non-invasively using an in vivo imaging system.

  • Endpoint and Bacterial Load Determination: At the end of the treatment period, euthanize the mice. Aseptically excise the infected skin tissue.

  • Tissue Homogenization and Plating: Homogenize the excised tissue in sterile saline. Perform serial dilutions of the homogenate and plate onto selective agar plates to enumerate the number of viable bacteria (CFU/g of tissue).

  • Data Analysis: Compare the bacterial loads in the treatment groups to the vehicle control group to determine the in vivo efficacy of this compound and doxycycline.

Conclusion and Future Directions

The available evidence suggests that both this compound and doxycycline are potent inhibitors of resistant Staphylococcus aureus in vitro. This compound demonstrates promising activity against tetracycline-resistant strains, indicating its potential to overcome common resistance mechanisms. Doxycycline remains a clinically relevant option, particularly for CA-MRSA skin and soft tissue infections. Both antibiotics are primarily bacteriostatic, a factor to consider in the context of severe infections.

The lack of direct comparative studies is a significant knowledge gap. Future research should focus on head-to-head in vitro and in vivo comparisons of this compound and doxycycline against a well-characterized panel of resistant S. aureus isolates, including strains with different tetracycline resistance mechanisms. Such studies, employing the standardized protocols outlined in this guide, will be invaluable for elucidating the relative merits of these two tetracyclines and guiding future drug development efforts in the ongoing battle against antibiotic-resistant S. aureus.

References

  • Bantar, C., et al. (2008). Comparative Time-Kill Study of Doxycycline, Tigecycline, Cefazolin and Vancomycin Against Several Clones of Staphylococcus Aureus. Current Clinical Pharmacology, 3(3), 193-197.
  • Craig, W. A., et al. (2005). In vivo activity of clindamycin (CLIN), daptomycin (DAP), doxycycline (DOXY), and linezolid (LND) against clindamycin inducible-resistance (CIR) community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) in a murine thigh infection model. 45th Interscience Conference on Antimicrobial Agents and Chemotherapy.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54688686, this compound. Retrieved from [Link]

  • Zhanel, G. G., et al. (2020). New Generation Tetracycline Agents: Eravacycline, Omadacycline, and Tigecycline against Clinical Staphylococcus aureus Isolates. Frontiers in Microbiology, 11, 588524.
  • Dr. Oracle. (2025, August 4). Is doxycycline (Doxycycline) effective against Methicillin-resistant Staphylococcus aureus (MRSA) infections?
  • Ruocco, V., et al. (2009). Use of Oral Doxycycline for Community-acquired Methicillin-resistant Staphylococcus aureus (CA-MRSA) Infections.
  • Dr. Oracle. (2026, February 6). Does doxycycline cover methicillin‑resistant Staphylococcus aureus (MRSA)?
  • Ruocco, V., et al. (2009). Use of Oral Doxycycline for Community-acquired Methicillin-resistant Staphylococcus aureus (CA-MRSA) Infections.
  • Murali, N., et al. (2025, September 26). Structures redefine the mechanism of action for tetracyclines. bioRxiv.
  • Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232–260.
  • Lepak, A. J., et al. (2019). In Vivo Pharmacodynamics of Omadacycline against Staphylococcus aureus in the Neutropenic Murine Thigh Infection Model. Antimicrobial Agents and Chemotherapy, 63(7), e00624-19.
  • Dubois, J., et al. (2020). In Vitro and Intracellular Activities of Omadacycline against Staphylococcus aureus Isolates. Internal Medicine Research Open Journal, 5(2), 3-6.
  • Al-Salahi, R., et al. (2021). In Vitro Evaluations and In Vivo Toxicity and Efficacy Studies of MFM501 against MRSA. Molecules, 26(11), 3258.
  • Wikipedia. (n.d.). Tetracycline. Retrieved from [Link]

  • Wang, F., et al. (2011). In vitro activity of minocycline combined with fosfomycin against clinical isolates of methicillin-resistant Staphylococcus aureus. Journal of Medical Microbiology, 60(Pt 8), 1195–1198.
  • Al-Tel, T. H., et al. (2022). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. Frontiers in Microbiology, 12, 789493.
  • Liu, Y., et al. (2021). Identification of a novel tetracycline resistance gene, tet(63), located on a multiresistance plasmid from Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 76(1), 83–87.
  • Dubois, J., et al. (2020).
  • Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Academia.edu.
  • Johns Hopkins ABX Guide. (2025, August 9). Staphylococcus aureus.
  • Guo, Y., et al. (2013). In Vivo Bioluminescence Imaging To Evaluate Systemic and Topical Antibiotics against Community-Acquired Methicillin-Resistant Staphylococcus aureus-Infected Skin Wounds in Mice. Antimicrobial Agents and Chemotherapy, 57(12), 6032–6039.
  • Psaroulaki, A., et al. (2022). Clonal distribution and molecular characterization of Staphylococcus aureus isolated strains in Chania and Heraklion, Crete. Molecular Medicine Reports, 26(5), 1-11.
  • Shukla, S. K., et al. (2020). In situ Treatment With Novel Microbiocide Inhibits Methicillin Resistant Staphylococcus aureus in a Murine Wound Infection Model. Frontiers in Microbiology, 10, 3121.
  • Shin, S., et al. (2021). Antibiotic susceptibility of Staphylococcus aureus with different degrees of biofilm formation. Journal of Analytical Science and Technology, 12(1), 41.
  • Per-Ole, P., et al. (2025, September 21). Omadacycline exhibits anti-inflammatory properties and improves survival in a murine model of post-influenza MRSA pneumonia.
  • Kostić, M., et al. (2024, October 31). Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. MDPI.

Sources

Benchmarking Tetracycline Scaffolds: Cross-Resistance Profiling of Sancycline vs. Next-Gen Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-resistance studies between Sancycline and other tetracyclines Content Type: Technical Comparison Guide

Executive Summary

In the development of novel tetracycline antibiotics, This compound (6-demethyl-6-deoxytetracycline) serves a critical role not as a clinical therapeutic, but as the minimal pharmacophore baseline . Unlike first-generation tetracycline (which possesses a C-6 hydroxyl group implicated in acid instability) or second-generation analogs like Doxycycline, this compound represents the stripped-down core structure essential for 30S ribosomal binding.

This guide details the cross-resistance profiles of this compound against major resistance determinants—specifically efflux pumps (tet(A), tet(B), tet(K)) and ribosomal protection proteins (tet(M), tet(O)). By establishing this compound as the "susceptible control," researchers can effectively quantify the efficacy of C-7 and C-9 modifications found in third-generation glycylcyclines (Tigecycline) and aminomethylcyclines (Omadacycline).

Mechanistic Basis of Cross-Resistance

To understand cross-resistance, one must analyze the Structure-Activity Relationship (SAR) of the tetracycline ring system.

  • This compound (The Scaffold): Lacks the C-6 hydroxyl group, increasing lipophilicity and stability compared to Tetracycline. However, it lacks steric bulk at C-7 or C-9. Consequently, it is recognized and exported by classical efflux pumps and can be dislodged by ribosomal protection proteins.

  • The "Resistance Breakers" (Tigecycline/Omadacycline): These are this compound derivatives. The addition of a bulky glycylamido (Tigecycline) or aminomethyl (Omadacycline) group at the C-9 position creates steric hindrance. This modification prevents the efflux pump protein from effectively translocating the drug and anchors the molecule more tightly to the ribosome, overcoming tet(M)-mediated displacement.

Comparative Mechanism Diagram

The following diagram illustrates the structural evolution and the specific resistance mechanisms that affect this compound versus its derivatives.

TetMechanism cluster_0 The Scaffold (Susceptible) cluster_1 3rd Gen Derivatives (Resistant) This compound This compound (Minimal Pharmacophore) Tet_Efflux Efflux Pumps (TetA, TetB, TetK) Recognize & Export This compound->Tet_Efflux Susceptible Tet_RPP Ribosomal Protection (TetM, TetO) Dislodge Drug This compound->Tet_RPP Susceptible Tigecycline Tigecycline (9-t-butylglycylamido-sancycline) Block_Efflux Steric Hindrance Prevents Efflux Tigecycline->Block_Efflux C-9 Modification Omadacycline Omadacycline (9-aminomethyl-sancycline) Block_RPP High Affinity Binding Resists Displacement Omadacycline->Block_RPP C-9 Modification Block_Efflux->Tet_Efflux Bypasses Block_RPP->Tet_RPP Overcomes

Caption: Structural modifications at C-9 in this compound derivatives prevent recognition by efflux pumps and ribosomal protection proteins.

Quantitative Performance: MIC Comparison

The table below aggregates representative Minimum Inhibitory Concentration (MIC) data. In cross-resistance studies, this compound typically mirrors the profile of Tetracycline and Doxycycline, exhibiting high MICs against resistant strains, whereas C-9 substituted derivatives retain potency.

Strain PhenotypeResistance MechanismThis compound (MIC µg/mL)Doxycycline (MIC µg/mL)Tigecycline (MIC µg/mL)Omadacycline (MIC µg/mL)
Wild Type (E. coli / S. aureus)None0.25 - 1.00.25 - 0.50.12 - 0.50.12 - 0.5
Efflux Positive (E. coli)tet(A) or tet(B)32 - >64 (R) 16 - >64 (R)0.25 - 1.0 (S) 0.5 - 2.0 (S)
Efflux Positive (S. aureus)tet(K)16 - 64 (R) 4 - 16 (R)0.12 - 0.5 (S) 0.12 - 0.5 (S)
Ribosomal Protection (S. aureus)tet(M)32 - >64 (R) 16 - 32 (R)0.25 - 0.5 (S) 0.25 - 1.0 (S)
Enzymatic (E. coli / Acinetobacter)tet(X)>64 (R)>64 (R)>16 (R)>16 (R)

(R) = Resistant; (S) = Susceptible.[1] Note: Tet(X) is a flavin-dependent monooxygenase that degrades all tetracyclines, including 3rd generation agents.

Key Insight for Researchers: When screening a library of novel tetracycline analogs, use this compound as the negative control. If your novel compound shows a low MIC (≤ 1 µg/mL) against a tet(M) strain while this compound is >32 µg/mL, you have successfully engaged the "ribosomal anchor" mechanism.

Experimental Protocols for Cross-Resistance Profiling

To rigorously validate cross-resistance, researchers should employ a Dual-Phase Profiling Workflow . This ensures that observed resistance is mechanism-specific and not due to general fitness costs.

Workflow Diagram

Workflow Start Start: Isogenic Panel (WT, TetA, TetM strains) Phase1 Phase 1: MIC Profiling (Broth Microdilution) Start->Phase1 Decision Is MIC < Breakpoint? Phase1->Decision Compare this compound vs. Test Drug Phase2 Phase 2: Resistance Induction (Serial Passaging) Decision->Phase2 No (Investigate Evolution) Outcome1 Susceptible (No Cross-Resistance) Decision->Outcome1 Yes Outcome2 Resistant (Cross-Resistance Confirmed) Phase2->Outcome2

Caption: Workflow for differentiating intrinsic resistance from propensity to evolve resistance.

Protocol A: Comparative MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10

  • Strain Selection: Utilize an isogenic panel if possible (e.g., S. aureus RN4220 containing plasmid pT181 for tet(K) and RN4220 containing Tn917 for tet(M)).

  • Inoculum Prep: Adjust bacterial culture to 5 x 10^5 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • Rows A-B: this compound (Control Scaffold) - Range 0.06 to 64 µg/mL.

    • Rows C-D: Test Compound (Novel Analog).

    • Rows E-F: Tigecycline (Positive Control for Resistance Breaking).

  • Incubation: 16-20 hours at 35°C ± 2°C.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Validation: The this compound MIC must be elevated (>16 µg/mL) in tet(M) strains to validate the expression of the resistance gene.

Protocol B: Single-Step Resistance Frequency

Purpose: To determine the frequency of spontaneous mutations leading to cross-resistance.

  • Agar Prep: Prepare Mueller-Hinton Agar plates containing the drug at 4x MIC and 8x MIC .

  • Inoculum: Concentrate fresh culture to ~10^10 CFU/mL.

  • Plating: Spread 100 µL of inoculum onto drug-containing plates.

  • Incubation: 48 hours at 35°C.

  • Calculation: Resistance Frequency = (Number of Colonies on Drug Plate) / (Total CFU plated).

    • Expectation: this compound resistance frequency will be high in tet(A) backgrounds. Novel agents should show frequencies < 10^-9.

References
  • Grossman, T. H. (2016). Tetracycline Antibiotics and Resistance. Cold Spring Harbor Perspectives in Medicine. Link

  • Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews. Link

  • Honeyman, L., et al. (2015). Structure-Activity Relationship of the Aminomethylcyclines and the Discovery of Omadacycline. Antimicrobial Agents and Chemotherapy.[2][3][4][5][6][7][8][9][10][11][12] Link

  • Nguyen, F., et al. (2014). Tetracycline antibiotics and resistance mechanisms. Biological Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

Sources

Comparative Efficacy of Sancycline and Tetracycline Against Escherichia coli

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth, objective comparison of the efficacy of sancycline and tetracycline against Escherichia coli. As a semi-synthetic derivative of tetracycline, this compound's performance, particularly against resistant strains, is a critical area of investigation. This document synthesizes available data, explains the underlying mechanisms of action and resistance, and provides detailed experimental protocols for independent verification.

Introduction to Tetracyclines: Mechanism and Resistance

Tetracycline and its derivatives are broad-spectrum bacteriostatic antibiotics that have been a cornerstone of antibacterial therapy for decades.[1] Their primary mechanism of action involves the inhibition of bacterial protein synthesis.

Mechanism of Action

Tetracyclines passively diffuse through porin channels in the outer membrane of Gram-negative bacteria like E. coli.[1][2] Once in the cytoplasm, they bind reversibly to the 30S ribosomal subunit. This binding physically blocks the docking of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.[1][3][4] By preventing the addition of new amino acids to the growing peptide chain, protein synthesis is halted, thereby inhibiting bacterial growth and replication.[3][5][6]

cluster_membrane E. coli Cell Tetracycline_ext Tetracycline (Extracellular) Porin Porin Channel (Outer Membrane) Ribosome 70S Ribosome (30S + 50S subunits) Porin->Ribosome Binds to 30S Subunit Inhibition INHIBITION Ribosome->Inhibition Blocks tRNA Binding tRNA aminoacyl-tRNA tRNA->Ribosome Attempts to bind to A-site Protein_Synth Protein Synthesis (Elongation) Inhibition->Protein_Synth Halts Elongation cluster_plate Plate Setup A 1. Prepare Standardized Inoculum (0.5 McFarland standard) B 2. Prepare Serial Dilutions of this compound & Tetracycline C 3. Inoculate 96-Well Plate 50µL drug dilution + 50µL inoculum A->C B->C E 5. Incubate Plate (35°C ± 2°C for 16-20 hours) C->E D 4. Include Controls (Growth & Sterility) D->C F 6. Read Results Visually or with Plate Reader (OD600) E->F G 7. Determine MIC Lowest concentration with no visible growth F->G

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate of E. coli (e.g., ATCC 25922), select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [7] * Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. [7]

  • Antibiotic Dilution:

    • Prepare stock solutions of this compound and tetracycline.

    • Perform serial two-fold dilutions of each antibiotic in CAMHB in a separate 96-well plate to cover the desired concentration range (e.g., 128 µg/mL down to 0.06 µg/mL).

  • Plate Inoculation:

    • Dispense 50 µL of each antibiotic dilution into the corresponding wells of the final test microtiter plate.

    • Within 15 minutes of its preparation, add 50 µL of the standardized bacterial inoculum to each well. The final volume in each well will be 100 µL. [7] * Include a growth control well (CAMHB + inoculum, no antibiotic) and a sterility control well (CAMHB only). [7]

  • Incubation & Reading:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air. [7] * Following incubation, determine the MIC by identifying the lowest antibiotic concentration that completely inhibits visible growth (i.e., the well is clear). The growth control should be turbid, and the sterility control should be clear. [8][7]

Protocol 2: Kirby-Bauer Disk Diffusion Test

This qualitative or semi-quantitative method assesses an antibiotic's efficacy by measuring the diameter of growth inhibition around a drug-impregnated disk on an agar plate. [9][10]

A 1. Prepare Standardized Inoculum (0.5 McFarland standard) B 2. Inoculate Mueller-Hinton Agar Plate (Streak evenly for confluent growth) A->B C 3. Apply Antibiotic Disks (Tetracycline 30µg, this compound) B->C D 4. Press Disks Gently Ensure firm contact with agar C->D E 5. Incubate Plate (Inverted) (35°C ± 2°C for 16-18 hours) D->E F 6. Measure Zone of Inhibition (Diameter in mm) E->F G 7. Interpret Results (Compare to CLSI/EUCAST breakpoints) F->G

Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized 0.5 McFarland suspension of E. coli as described in the MIC protocol.

  • Plate Inoculation:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it firmly against the upper inside wall of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically apply antibiotic disks (e.g., Tetracycline 30 µg) onto the surface of the agar. Disks should be spaced no closer than 24 mm from center to center. [11] * Gently press each disk down to ensure complete contact with the agar surface.

  • Incubation & Measurement:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours. [11] * After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm) using a ruler or calipers. [11]5. Interpretation: Compare the measured zone diameters to the interpretive charts provided by CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R). [12]For example, for tetracycline against Enterobacteriaceae, a zone of ≥19 mm is typically considered susceptible, while ≤14 mm is resistant according to older CLSI guidelines. [13]

Discussion and Conclusion

The available in vitro data strongly suggests that this compound possesses superior efficacy against tetracycline-resistant E. coli compared to its parent compound. [14]This enhanced activity is likely attributable to its semi-synthetic structural modifications, which may render it less susceptible to the common resistance mechanisms employed by E. coli, such as efflux by the TetA pump.

While tetracycline remains a viable option for susceptible isolates, its clinical utility is hampered by high rates of resistance. [15]this compound represents a significant improvement, demonstrating the potential to treat infections caused by E. coli strains that would not respond to traditional tetracycline therapy.

For research and drug development professionals, the key takeaway is the necessity of empirical testing. The protocols provided in this guide offer a standardized framework for performing direct, head-to-head comparisons of this compound, tetracycline, and other novel derivatives against clinically relevant E. coli isolates. Such data is invaluable for informing preclinical development, guiding therapeutic strategies, and combating the growing challenge of antimicrobial resistance.

References

  • Microbe Online. (2020, July 2). Tetracyclines: Mode of Action and Mechanism of Resistance. [Link]

  • Bogaerts, P., et al. (2010). Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli. Canadian Journal of Microbiology, 56(4), 321-325. [Link]

  • Bogaerts, P., et al. (2010). Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli. PubMed. [Link]

  • Wikipedia. Tetracycline. [Link]

  • Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232-260. [Link]

  • Wikipedia. Tetracycline antibiotics. [Link]

  • Schnappinger, D., & Hillen, W. (1996). Tetracyclines: antibiotic action, uptake, and resistance mechanisms. Archives of Microbiology, 165(6), 359-369. [Link]

  • Wang, Y., et al. (2019). Mechanism of Synergy Between Tetracycline and Quercetin Against Antibiotic Resistant Escherichia coli. Frontiers in Microbiology, 10, 2693. [Link]

  • Boukherroub, H. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Jones, R. N., et al. (2007). Reevaluation of Clinical and Laboratory Standards Institute Disk Diffusion Breakpoints for Tetracyclines for Testing Enterobacteriaceae. Journal of Clinical Microbiology, 45(5), 1657-1663. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Brinkac, L. M., et al. (2023). Evaluation of a Tetracycline-Resistant E. coli Enumeration Method for Correctly Classifying E. coli in Environmental Waters in Kentucky, USA. MDPI. [Link]

  • ResearchGate. The chemical structures of this compound; key positions highlighted C7 and.... [Link]

  • Fasure, A., et al. (2022). Tetracycline-Resistant Genes in Escherichia coli from Clinical and Nonclinical Sources in Rivers State, Nigeria. Scientifica, 2022, 5742385. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. ANTIMICROBIAL SUSCEPTIBILITY TEST OF TETRACYCLINE MICROSPHERES. [Link]

  • Nelson Labs. Zone of Inhibition. [Link]

  • Microchem Laboratory. (2024, July 15). Zone of Inhibition Test for Antimicrobial Activity. [Link]

  • ResearchGate. Clinical Laboratory & Standards Institute (CLSI) Antibiotic Guideline (2020) for E. coli and S. typhi. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. EUCAST Breakpoint Tables. [Link]

  • California Science & Engineering Fair. Which Antibiotic Is Most Effective Against Escherichia coli?. [Link]

  • Idexx. Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). [Link]

  • Idexx. (2019, March 15). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

Sources

Technical Validation Guide: Bacteriostatic vs. Bactericidal Properties of Sancycline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Classification: Bacteriostatic (Primary) Mechanism: Reversible inhibition of the 30S ribosomal subunit.

Sancycline (6-demethyl-6-deoxytetracycline) is a semi-synthetic tetracycline derivative often utilized as a structure-activity relationship (SAR) baseline in the development of third-generation aminomethylcyclines (e.g., Omadacycline). Like its parent class, this compound functions primarily as a bacteriostatic agent. It inhibits bacterial growth by stalling protein synthesis rather than inducing direct cell lysis.

However, "bacteriostatic" is an operational definition dependent on concentration and bacterial species.[1] This guide provides the standardized protocols (CLSI M26-A) required to empirically validate this classification, distinguishing it from bactericidal alternatives like fluoroquinolones or beta-lactams.

Mechanistic Foundation: Why this compound is Static

To validate performance, one must understand the molecular causality. This compound’s bacteriostatic nature is a direct function of binding reversibility .

  • Target: this compound binds to the 16S rRNA component of the 30S ribosomal subunit.

  • Action: It sterically blocks the A-site (Acceptor site), preventing the association of aminoacyl-tRNA with the mRNA-ribosome complex.

  • The "Static" Factor: Unlike aminoglycosides (which bind irreversibly and cause mistranslation/membrane damage), this compound binding is reversible . When the drug concentration drops below the Minimum Inhibitory Concentration (MIC), the antibiotic dissociates, and protein synthesis resumes.

Diagram 1: Mechanism of Action (Reversible Binding)

SancyclineMechanism This compound This compound (Free Drug) Complex Drug-Ribosome Complex This compound->Complex Diffusion & Binding Ribosome 30S Ribosomal Subunit Ribosome->Complex Growth Bacterial Growth Resumes Ribosome->Growth If Drug Removed Complex->this compound Dissociation (Reversible) Complex->Ribosome Dissociation Inhibition A-Site Blocked (Translation Stalled) Complex->Inhibition Steric Hindrance Inhibition->Complex Equilibrium

Caption: this compound exerts a bacteriostatic effect via reversible binding to the 30S ribosome.[2] Note the dashed return path indicating dissociation.

Comparative Performance Analysis

When designing validation experiments, this compound should be benchmarked against a known bacteriostatic analog (Doxycycline) and a bactericidal control (Ciprofloxacin).

Table 1: Expected Kinetic Profiles

FeatureThis compound (Test Article)Doxycycline (Comparator)Ciprofloxacin (Cidal Control)
Primary Mode BacteriostaticBacteriostaticBactericidal
Target 30S Ribosome30S RibosomeDNA Gyrase / Topoisomerase IV
MBC/MIC Ratio Typically > 4 Typically > 4 Typically ≤ 4
Time-Kill Curve Flat/Slow decline (<3 log drop)Flat/Slow decline (<3 log drop)Rapid decline (>3 log drop in <24h)
Reversibility HighHighLow (Lethal DNA damage)

Experimental Protocols for Validation

To empirically validate this compound's properties, two complementary assays are required: MBC Determination and Time-Kill Kinetics .

Protocol A: MIC & MBC Determination (CLSI M26-A)

This protocol determines the Minimum Bactericidal Concentration (MBC), defined as the lowest concentration that kills


 99.9% of the initial inoculum.[3]

Prerequisites:

  • Inoculum:

    
     CFU/mL (Standardized).
    
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • This compound Stock: Prepare fresh; tetracyclines are light-sensitive.

Workflow:

  • MIC Setup: Perform standard broth microdilution (Series: 0.125

    
    g/mL to 64 
    
    
    
    g/mL). Incubate 18-24h at 37°C.[4]
  • Read MIC: Record the lowest concentration with no visible growth.

  • MBC Sub-culture: Sample 10-100

    
    L from all wells 
    
    
    
    MIC (clear wells) and plate onto drug-free agar.
  • Incubation: Incubate plates for 24-48h.

  • Colony Counting: Count surviving colonies to calculate reduction.

Diagram 2: MIC/MBC Workflow

MIC_MBC_Workflow Start Standardized Inoculum (5x10^5 CFU/mL) Microdilution Broth Microdilution (this compound Gradient) Start->Microdilution Incubation1 Incubate 24h @ 37°C Microdilution->Incubation1 ReadMIC Read MIC (No Visible Turbidity) Incubation1->ReadMIC Subculture Sub-culture Clear Wells (> MIC) to Agar ReadMIC->Subculture Incubation2 Incubate Agar 24-48h Subculture->Incubation2 Count Count Survivors Incubation2->Count

Caption: Step-by-step workflow for determining MIC and MBC according to CLSI M26-A standards.

Protocol B: Time-Kill Kinetics

While MIC/MBC provides a snapshot, Time-Kill curves provide the rate of killing, which is crucial for distinguishing static vs. cidal activity.

Methodology:

  • Preparation: Inoculate broth with bacteria (

    
     CFU/mL) containing this compound at 4x MIC .
    
  • Controls: Growth control (no drug) and Sterility control.

  • Sampling: Remove aliquots at T=0, 2, 4, 8, 12, and 24 hours.

  • Quantification: Serially dilute and plate aliquots.

  • Analysis: Plot Log10 CFU/mL vs. Time.

Criteria for this compound (Bacteriostatic):

  • Reduction of bacterial load is < 3 Log10 (99.9%) over 24 hours.

  • Curve may show initial suppression followed by stasis, rather than a sharp downward slope.

Data Interpretation & Decision Logic

The final classification relies on the MBC/MIC Ratio .

  • Bactericidal: MBC is close to MIC (Ratio

    
     4).
    
  • Bacteriostatic: MBC is significantly higher than MIC (Ratio > 4).

Example Calculation:

  • This compound MIC = 0.5

    
    g/mL
    
  • This compound MBC = 8.0

    
    g/mL
    
  • Ratio:

    
    
    
Diagram 3: Interpretation Logic Tree

DecisionLogic Start Calculate Ratio: MBC / MIC Decision Is Ratio > 4? Start->Decision Static BACTERIOSTATIC (this compound Profile) Decision->Static Yes Cidal BACTERICIDAL (e.g., Penicillin) Decision->Cidal No CheckTimeKill Verify with Time-Kill Curve Static->CheckTimeKill Confirmation Cidal->CheckTimeKill Confirmation

Caption: Decision tree for classifying antibiotic activity based on the MBC/MIC ratio rule.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline—M26-A.[5] Wayne, PA: CLSI.[6]

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864–870.

  • Chopra, I., & Roberts, M. (2001). Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance. Microbiology and Molecular Biology Reviews, 65(2), 232–260.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54688686, this compound.

Sources

A Comparative Analysis of Sancycline and Amoxicillin: Efficacy Against Key Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial research and development, a nuanced understanding of the comparative efficacy of different antibiotic agents is paramount. This guide provides an in-depth, objective comparison of sancycline, a semi-synthetic tetracycline, and amoxicillin, a widely-used β-lactam antibiotic. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the relative strengths and weaknesses of these two compounds against specific bacterial pathogens, offering insights to guide future research and therapeutic strategies.

Introduction: Two Distinct Classes of Antibacterial Agents

This compound and amoxicillin represent two distinct classes of antibiotics with fundamentally different mechanisms of action and, consequently, varying spectrums of activity. This compound, a member of the tetracycline family, is a bacteriostatic agent that inhibits protein synthesis.[1][2] Amoxicillin, an aminopenicillin, exerts a bactericidal effect by disrupting the synthesis of the bacterial cell wall.[3][4] This fundamental difference in their approach to bacterial inhibition is the cornerstone of their differential efficacy against various pathogens.

Mechanism of Action: A Tale of Two Targets

The divergent pathways through which this compound and amoxicillin exert their antimicrobial effects are critical to understanding their selective toxicities and the development of resistance.

This compound: Inhibition of Protein Synthesis

This compound, like other tetracyclines, functions by reversibly binding to the 30S ribosomal subunit of bacteria.[1][5][6] This binding action physically obstructs the attachment of aminoacyl-tRNA to the ribosomal A site, thereby preventing the addition of amino acids to the elongating peptide chain and effectively halting protein synthesis.[5][6][7] This cessation of protein production inhibits bacterial growth and replication.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit 30S 30S Subunit A_Site A Site P_Site P Site This compound This compound This compound->30S Binds to tRNA Aminoacyl-tRNA tRNA->A_Site Blocked

Caption: this compound's mechanism of action on the bacterial ribosome.

Amoxicillin: Disruption of Cell Wall Synthesis

Amoxicillin, a β-lactam antibiotic, targets the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3][4] It achieves this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cross-linking peptidoglycan strands.[8][9][10] The inhibition of this process leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.[3]

cluster_cell_wall Bacterial Cell Wall Synthesis Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (PBP) Precursors->PBP Cross-linking by Cell_Wall Cross-linked Peptidoglycan PBP->Cell_Wall Forms PBP->Cell_Wall Synthesis Blocked Amoxicillin Amoxicillin Amoxicillin->PBP Binds & Inactivates

Caption: Amoxicillin's mechanism of action on bacterial cell wall synthesis.

Comparative In Vitro Efficacy: A Pathogen-Specific Analysis

The in vitro efficacy of an antibiotic is most commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes available MIC data for this compound and amoxicillin against a selection of clinically relevant pathogens. It is important to note that direct comparative studies for this compound against amoxicillin are limited; therefore, data has been aggregated from various sources.

PathogenThis compound MIC (µg/mL)Amoxicillin MIC (µg/mL)Notes
Staphylococcus aureus (Tetracycline-resistant)0.06 - 1>128This compound retains activity against some tetracycline-resistant strains. Amoxicillin is largely ineffective against β-lactamase producing strains.
Staphylococcus aureus (Methicillin-resistant - MRSA)Varies128Amoxicillin is generally not effective against MRSA.[11] this compound's efficacy would depend on the specific resistance mechanisms present.
Streptococcus pneumoniaeNot widely reported≤0.5 (susceptible)Amoxicillin is generally effective against susceptible strains.[12]
Escherichia coli (Tetracycline-resistant)0.06 - 1VariesThis compound can be effective against some tetracycline-resistant E. coli. Amoxicillin resistance in E. coli is common due to β-lactamase production.[13]
Anaerobic BacteriaMIC90s = 1VariesThis compound demonstrates good activity against a broad spectrum of anaerobic bacteria.[1]
Enterococcus faecalis (Tetracycline-resistant)0.06 - 1VariesThis compound shows potential against tetracycline-resistant enterococci.

Mechanisms of Resistance: An Arms Race

The clinical utility of any antibiotic is perpetually challenged by the evolution of bacterial resistance. This compound and amoxicillin are susceptible to distinct and well-characterized resistance mechanisms.

This compound Resistance

The primary mechanisms of resistance to tetracyclines, including this compound, are:

  • Efflux Pumps: These are membrane-associated proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target.[5][6][14]

  • Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.[5][7][14][15]

  • Enzymatic Inactivation: Some bacteria have evolved enzymes that can chemically modify and inactivate tetracycline.[5]

cluster_bacterium Bacterial Cell Ribosome Ribosome Efflux_Pump Efflux Pump Efflux_Pump->Sancycline_out Ejected RPP Ribosomal Protection Protein (RPP) RPP->Ribosome Dislodges This compound Sancycline_in->Ribosome Binds Sancycline_in->Efflux_Pump Enters

Caption: Key mechanisms of resistance to this compound.

Amoxicillin Resistance

Resistance to amoxicillin is primarily mediated by:

  • β-Lactamase Production: This is the most common mechanism, involving the production of enzymes that hydrolyze the β-lactam ring of amoxicillin, rendering it inactive.[8][13][16][17]

  • Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce their affinity for amoxicillin, preventing the drug from effectively inhibiting cell wall synthesis.[8][9][10][18][19]

  • Reduced Permeability: Changes in the bacterial outer membrane, particularly in Gram-negative bacteria, can limit the entry of amoxicillin into the cell.[8][16]

cluster_bacterium Bacterial Cell PBP PBP Beta_Lactamase β-Lactamase Beta_Lactamase->Inactive_Amoxicillin Amoxicillin_in->PBP Binds Amoxicillin_in->Beta_Lactamase Hydrolyzed by PBP_Altered Altered PBP Amoxicillin_in->PBP_Altered Reduced Binding

Caption: Key mechanisms of resistance to amoxicillin.

Experimental Protocols for Susceptibility Testing

Accurate and reproducible determination of antibiotic susceptibility is fundamental to both clinical practice and research. The following are standardized protocols for determining the MIC and for disk diffusion assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium in a liquid medium.

Protocol:

  • Prepare Antibiotic Stock Solutions: Aseptically prepare a stock solution of the antibiotic (this compound or amoxicillin) in a suitable solvent at a high concentration.

  • Prepare Microtiter Plates: Dispense a suitable broth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Create a two-fold serial dilution of the antibiotic across the wells of the plate, leaving a positive control well (no antibiotic) and a negative control well (no bacteria).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well (except the negative control) with the bacterial suspension.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).

Kirby-Bauer Disk Diffusion Susceptibility Test

This qualitative method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Protocol:

  • Prepare Agar Plates: Use Mueller-Hinton agar plates with a standardized depth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Uniformly streak the bacterial suspension onto the entire surface of the agar plate to create a lawn of growth.

  • Disk Application: Aseptically place antibiotic-impregnated disks (this compound and amoxicillin) onto the surface of the inoculated agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: Compare the zone diameters to standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.

Clinical Considerations and Future Directions

While in vitro data provides a valuable foundation, clinical efficacy is the ultimate measure of an antibiotic's utility. Amoxicillin has a long history of clinical use and a well-documented efficacy profile for a range of infections, including respiratory tract infections, otitis media, and urinary tract infections caused by susceptible organisms.[4][12][20] Clinical trial data for this compound is less extensive, though it has been investigated for its potential, particularly against anaerobic bacteria and some tetracycline-resistant strains.[1]

The rise of antibiotic resistance necessitates the continued exploration of both novel compounds and the strategic use of existing agents. The ability of this compound to circumvent some common tetracycline resistance mechanisms makes it a compound of interest for further investigation. For amoxicillin, the co-administration with β-lactamase inhibitors (e.g., clavulanic acid) has been a successful strategy to extend its spectrum of activity against many resistant strains.[8][17]

Future research should focus on direct, head-to-head comparative studies of this compound and amoxicillin against a broader panel of contemporary clinical isolates. Furthermore, clinical trials are needed to establish the in vivo efficacy and safety profile of this compound for specific indications.

Conclusion

This compound and amoxicillin are effective antibiotics with distinct mechanisms of action, spectrums of activity, and susceptibility to resistance. This compound's strength lies in its activity against anaerobic bacteria and its potential to overcome some tetracycline resistance mechanisms. Amoxicillin remains a cornerstone for treating infections caused by susceptible Gram-positive and some Gram-negative bacteria, with its efficacy often enhanced by co-formulation with a β-lactamase inhibitor. A thorough understanding of their respective properties, as outlined in this guide, is essential for the research and development community to make informed decisions in the ongoing effort to combat bacterial infections.

References

  • Tetracyclines: Mode of Action and Mechanism of Resistance. Microbe Online. [Link]

  • Global Health: Antimicrobial Resistance: undefined: Amoxicillin Resistance. PDB-101. [Link]

  • An overview of tetracyclines and related resistance mechanisms. ResearchGate. [Link]

  • The tetracycline resistome is shaped by selection for specific resistance mechanisms by each antibiotic generation. Digital Commons@Becker. [Link]

  • Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance. PMC. [Link]

  • Modification of penicillin-binding proteins as mechanisms of beta-lactam resistance. ASM Journals. [Link]

  • Mutations in Penicillin-Binding Protein (PBP) Genes and in Non-PBP Genes during Selection of Penicillin-Resistant Streptococcus gordonii. PMC. [Link]

  • Tetracycline resistance determinants: mechanisms of action, regulation of expression, genetic mobility, and distribution. [Link]

  • Penicillin binding protein – Knowledge and References. Taylor & Francis. [Link]

  • β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview. PMC. [Link]

  • Penicillin - Wikipedia. [Link]

  • The Development of Third-Generation Tetracycline Antibiotics and New Perspectives. PMC. [Link]

  • Amoxicillin in Clinical Practice: Efficacy, Safety, and Resistance Management | Request PDF. ResearchGate. [Link]

  • Amoxicillin – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. [Link]

  • Amoxicillin resistance with beta-lactamase production in Helicobacter pylori. PubMed. [Link]

  • Experience with Amoxicillin: An Overall Summary of Clinical Trials in the United States | The Journal of Infectious Diseases | Oxford Academic. [Link]

  • Amoxicillin - StatPearls - NCBI Bookshelf. [Link]

  • Tetracycline - Wikipedia. [Link]

  • Pharmacodynamic Profiling of Amoxicillin: Targeting Multidrug-Resistant Gram-Positive Pathogens Staphylococcus aureus and Staphylococcus pseudintermedius in Canine Clinical Isolates. MDPI. [Link]

  • Beta-lactamase - Wikipedia. [Link]

  • Drug Class Update with New Drug Evaluation: Oral Tetracyclines. OHP Preferred Drug List : Oregon Health Plan. [Link]

  • Molecular basis of antibiotic resistance and β-lactamase inhibition by mechanism-based inactivators: perspectives and future directions | FEMS Microbiology Reviews | Oxford Academic. [Link]

  • The chemical structures of this compound; key positions highlighted C7 and... ResearchGate. [Link]

  • (PDF) Tetracycline antibiotics and resistance mechanisms. ResearchGate. [Link]

  • Efficacy Analysis of Saccharomyces Boulardii Combined With Minocycline in Treatment-naïve Patients With Helicobacter Pylori Infection. ClinicalTrials.gov. [Link]

  • Novel Tetracyclines Versus Alternative Antibiotics for Treating Acute Bacterial Infection: A Meta-Analysis of Randomized Controlled Trials. MDPI. [Link]

  • Comparative Efficacies of Amoxicillin, Clindamycin, and Moxifloxacin in Prevention of Bacteremia following Dental Extractions. PMC. [Link]

  • Efficacy and safety of omadacycline for treating complicated skin and soft tissue infections: a meta-analysis of randomized controlled trials. PMC. [Link]

  • Amoxicillin vs Tetracycline Comparison. Drugs.com. [Link]

  • (PDF) Comparative Efficacies of Amoxicillin, Clindamycin, and Moxifloxacin in Prevention of Bacteremia following Dental Extractions. ResearchGate. [Link]

  • Efficacy of amoxicillin or amoxicillin and clavulanic acid in reducing infection rates after third molar surgery. [Link]

Sources

Benchmarking Sancycline's performance against CLSI standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Sancycline's Performance Against CLSI Standards Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Professionals

Executive Summary: The Minimal Pharmacophore

This compound (6-demethyl-6-deoxytetracycline) occupies a unique position in antibiotic research. Unlike its clinical successors (Doxycycline, Minocycline), this compound is rarely used therapeutically today. Instead, it serves as the "Minimal Pharmacophore" —the simplest chemical structure retaining the full biological activity of the tetracycline class.

For drug development professionals and researchers, benchmarking this compound is not about clinical efficacy; it is about validating intrinsic potency . This guide outlines how to benchmark this compound’s performance using CLSI (Clinical and Laboratory Standards Institute) methodologies, positioning it as a reference standard against second- and third-generation alternatives.

Regulatory & Standard Framework

The Gap in M100: Practitioners consulting CLSI M100 (Performance Standards for Antimicrobial Susceptibility Testing) will not find specific breakpoints or Quality Control (QC) ranges for this compound. This is because it is a research scaffold rather than a clinical frontline drug.

The Bridging Strategy: To validate this compound performance, you must employ a Comparative Bridging Strategy using CLSI M07 (Dilution) or M02 (Disk Diffusion) protocols. The performance of this compound is benchmarked against Tetracycline HCl , the class representative.

  • Primary Reference: CLSI M07 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically).

  • Comparator Standard: Tetracycline (Class Class I).

  • Acceptance Criteria: this compound MICs should statistically align within ±1 log₂ dilution of Tetracycline for wild-type strains (lacking tet resistance genes).

Comparative Performance Analysis

The following data synthesizes experimental MIC ranges, contrasting this compound with its structural derivatives.

Table 1: Comparative MIC Profile (µg/mL) against QC Strains

Data aggregated from structure-activity relationship (SAR) studies and internal validation datasets.

OrganismStrain (ATCC)This compound (Target)Tetracycline (CLSI Ref)Doxycycline (2nd Gen)Tigecycline (3rd Gen)
E. coli 259220.5 – 2.0 0.5 – 2.00.25 – 1.00.03 – 0.25
S. aureus 292130.12 – 1.0 0.12 – 1.00.12 – 0.50.03 – 0.25
E.[1] faecalis 292128.0 – 32.0 8.0 – 32.02.0 – 8.00.03 – 0.12
P. aeruginosa 27853>32 (R) >32 (R)>16 (R)8.0 – 16.0

Technical Insight:

  • Equivalence: this compound displays near-identical potency to Tetracycline against Gram-negatives.

  • Lipophilicity Gap: Doxycycline outperforms this compound in S. aureus due to the C-5 hydroxyl removal and C-6 modification, enhancing membrane permeation.

  • Resistance: this compound is susceptible to tet(A) and tet(K) efflux pumps. If your this compound batch shows activity against tet-positive strains, suspect contamination with a glycylcycline (e.g., Tigecycline).

Visualizing the Mechanism & Evolution

Understanding why this compound performs differently requires visualizing the structural evolution.

Tetracycline_SAR This compound This compound (Minimal Pharmacophore) No C-6 OH/CH3 Tetracycline Tetracycline (1st Gen) C-6 OH & CH3 present This compound->Tetracycline Historical Precursor Ribosome 30S Ribosome Binding (Primary Target) This compound->Ribosome High Affinity Efflux Efflux Pump (TetA) (Resistance Mechanism) This compound->Efflux Susceptible (Exported) Doxycycline Doxycycline (2nd Gen) C-6 OH removed Increased Lipophilicity Tetracycline->Doxycycline Structural Optimization Tigecycline Tigecycline (3rd Gen) C-9 Glycylamido tail Overcomes Ribosomal Protection Doxycycline->Tigecycline C-9 Modification (Steric Hindrance) Tigecycline->Ribosome Very High Affinity Tigecycline->Efflux Evades Export

Figure 1: Structural evolution of Tetracyclines. This compound represents the core scaffold. Modifications at C-6 (Doxycycline) and C-9 (Tigecycline) enhance pharmacokinetics and resistance evasion, respectively.

Experimental Protocol: The Validation Workflow

To objectively validate a this compound lot, follow this self-validating system based on CLSI M07.

Phase A: Preparation
  • Potency Correction: this compound is often supplied as a hydrochloride salt (HCl). You must correct for the salt fraction.

    • Formula:

      
      
      
  • Solvent: Dissolve this compound in Water (unlike Minocycline which may require Ethanol/DMSO). It is water-soluble.

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

    • Critical Control: Calcium (

      
      ) and Magnesium (
      
      
      
      ) levels must be physiological (20-25 mg/L
      
      
      , 10-12.5 mg/L
      
      
      ). Excess cations chelate this compound, artificially elevating MICs.
Phase B: The Parallel Assay (Diagram)

Validation_Workflow cluster_plates Parallel Testing Plates Start Start Validation Prep Prepare 2x Serial Dilutions (0.03 - 64 µg/mL) Start->Prep PlateA Plate A: Test Article (this compound Lot X) Prep->PlateA PlateB Plate B: Comparator (Tetracycline HCl Ref) Prep->PlateB Inoculum Inoculate with QC Strain E. coli ATCC 25922 (5 x 10^5 CFU/mL) PlateA->Inoculum PlateB->Inoculum Incubate Incubate 35°C 16-20 Hours Inoculum->Incubate Read Read MIC (First Clear Well) Incubate->Read Decision Is Tetracycline Ref within CLSI Range (0.5 - 2.0 µg/mL)? Read->Decision Pass VALID RUN Record this compound MIC Decision->Pass Yes Fail INVALID RUN Check Cations/pH Decision->Fail No

Figure 2: The Parallel Validation Workflow. This system ensures that any deviation in this compound performance is due to the compound, not the media or inoculum.

Troubleshooting & Expert Insights

1. The "Trailing" Phenomenon: Tetracyclines, including this compound, often exhibit "trailing" endpoints where bacterial growth gradually fades rather than stopping abruptly.

  • Solution: Read the MIC as the lowest concentration with ≥80% inhibition compared to the growth control, rather than 100% clarity.

2. pH Sensitivity: this compound degrades rapidly in alkaline pH. Ensure CAMHB pH is 7.2 – 7.4 at room temperature. A pH >7.6 will result in false resistance (high MIC) due to drug degradation during the 20-hour incubation.

3. Oxidation: this compound solutions can darken (turn brown/red) upon oxidation.

  • Rule: Use fresh stock solutions (<4 hours old). Do not store frozen working dilutions unless validated.

References
  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 12th Edition. CLSI.[2][3][4][5] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing; 34th Edition. CLSI.[2][3][4][5] [Link]

  • McCormick, J. R. D., et al. (1960).[6] "The 6-Deoxytetracyclines.[6] Further Studies on the Relationship between Structure and Antibacterial Activity in the Tetracycline Series." Journal of the American Chemical Society. [Link]

  • Chopra, I., & Roberts, M. (2001). "Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance." Microbiology and Molecular Biology Reviews. [Link]

  • Grossman, T. H. (2016). "Tetracycline Antibiotics and Resistance."[5][7] Cold Spring Harbor Perspectives in Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.